Product packaging for Di-p-tolyl sulphide(Cat. No.:CAS No. 620-94-0)

Di-p-tolyl sulphide

Cat. No.: B1580934
CAS No.: 620-94-0
M. Wt: 214.33 g/mol
InChI Key: NRXWFTYEJYEOGW-UHFFFAOYSA-N
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Description

Di-p-tolyl sulphide is a useful research compound. Its molecular formula is C14H14S and its molecular weight is 214.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14S B1580934 Di-p-tolyl sulphide CAS No. 620-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWFTYEJYEOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211050
Record name Di-p-tolyl sulphide
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Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-94-0
Record name 1,1′-Thiobis[4-methylbenzene]
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Record name Di-p-tolyl sulphide
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Record name Di-p-tolyl sulphide
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Record name Di-p-tolyl sulphide
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Foundational & Exploratory

4,4'-Dimethyldiphenyl Sulphide (CAS 620-94-0): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the physicochemical properties, synthesis, reactivity, and potential applications in drug discovery of 4,4'-dimethyldiphenyl sulphide.

This technical guide provides a detailed overview of 4,4'-dimethyldiphenyl sulphide, a diaryl sulphide of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's core properties and potential applications.

Core Physicochemical Properties

4,4'-Dimethyldiphenyl sulphide is a symmetrical aromatic thioether. Its core physicochemical properties are summarized in the table below, compiled from various sources. While some experimental values are well-established, others, such as the boiling point and density, are currently based on estimations and should be considered with appropriate caution.

PropertyValueSource
CAS Number 620-94-0N/A
Molecular Formula C₁₄H₁₄S[1]
Molecular Weight 214.33 g/mol [1]
Appearance White solid[1]
Melting Point 55-57.3 °C[1]
Boiling Point ~314.47 °C (rough estimate)[1]
Density ~1.1151 g/cm³ (rough estimate)[1]
Solubility Soluble in non-polar organic solvents such as benzene and chloroform; less soluble in polar solvents.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals are anticipated: a singlet for the six protons of the two methyl groups (CH₃) and a set of doublets in the aromatic region corresponding to the eight protons on the two para-substituted benzene rings. The methyl protons would likely appear in the upfield region (around 2.3 ppm), while the aromatic protons would be found further downfield.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the four unique aromatic carbons (ipso, ortho, meta, and para to the sulfur atom), and the carbon attached to the sulfur atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings and methyl groups, C=C stretching vibrations within the aromatic rings, and C-S stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the C-S bond.

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of diaryl sulphides like 4,4'-dimethyldiphenyl sulphide involves the reaction of an aryl Grignard reagent with a sulfur source.

G 4-bromotoluene 4-bromotoluene Grignard Reagent Grignard Reagent 4-bromotoluene->Grignard Reagent 1. Mg, THF Mg Mg 4,4'-dimethyldiphenyl sulphide 4,4'-dimethyldiphenyl sulphide Grignard Reagent->4,4'-dimethyldiphenyl sulphide 2. S₈ 3. H₃O⁺ workup S₈ S₈

Figure 1. Synthetic pathway to 4,4'-dimethyldiphenyl sulphide.

Experimental Protocol (General):

  • Grignard Reagent Formation: 4-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the corresponding Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Sulfur: The freshly prepared Grignard reagent is then treated with elemental sulfur (S₈).

  • Workup: The reaction mixture is subsequently hydrolyzed with an acidic aqueous solution to yield 4,4'-dimethyldiphenyl sulphide.

Reactivity: Oxidation

The sulfur atom in 4,4'-dimethyldiphenyl sulphide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This reactivity is a key feature, as the oxidation state of the sulfur atom can significantly influence the biological activity of the molecule.

G cluster_0 Oxidation Pathway Sulphide 4,4'-dimethyldiphenyl sulphide Sulfoxide 4,4'-dimethyldiphenyl sulfoxide Sulphide->Sulfoxide [O] Sulfone 4,4'-dimethyldiphenyl sulfone Sulfoxide->Sulfone [O]

Figure 2. Oxidation of 4,4'-dimethyldiphenyl sulphide.

Experimental Protocol for Oxidation (General):

  • To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid.

  • To Sulfone: Stronger oxidizing agents, or more forcing conditions with milder oxidants, will typically lead to the formation of the sulfone.

Toxicological and Safety Information

Specific toxicological data for 4,4'-dimethyldiphenyl sulphide is limited. However, studies on related polychlorinated diphenyl sulfides suggest a potential for hepatic toxicity. As with all chemical compounds, appropriate safety precautions should be taken when handling 4,4'-dimethyldiphenyl sulphide. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Applications in Drug Development

The diaryl sulphide structural motif is present in a variety of biologically active molecules, highlighting the potential of 4,4'-dimethyldiphenyl sulphide as a scaffold or intermediate in drug discovery.

Anticancer Activity: Diaryl sulfides have been investigated as potential anticancer agents. Their mechanism of action can involve the inhibition of crucial enzymes or the disruption of cellular processes essential for cancer cell proliferation. The structural similarity of some diaryl sulfides to known tubulin inhibitors suggests a possible mechanism of action.

Enzyme Inhibition: The diaryl sulphide core can serve as a scaffold for the design of enzyme inhibitors. By modifying the substituents on the aromatic rings, it is possible to tune the binding affinity and selectivity for specific enzyme targets.

Antiprotozoal Activity: Certain diaryl sulphide derivatives have shown promising activity against various protozoan parasites, making them potential leads for the development of new anti-parasitic drugs.

G DiarylSulphide Diaryl Sulphide Scaffold (e.g., 4,4'-dimethyldiphenyl sulphide) Anticancer Anticancer Agents DiarylSulphide->Anticancer EnzymeInhibitors Enzyme Inhibitors DiarylSulphide->EnzymeInhibitors Antiprotozoal Antiprotozoal Drugs DiarylSulphide->Antiprotozoal

Figure 3. Potential drug development applications of diaryl sulfides.

References

Spectroscopic Characterization of 4,4'-Dimethyldiphenyl Sulphide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-dimethyldiphenyl sulphide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,4'-dimethyldiphenyl sulphide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25d4HAr-H (ortho to S)
7.10d4HAr-H (meta to S)
2.32s6H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is representative.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
136.5Ar-C (para to S)
132.0Ar-C (ipso, attached to S)
130.0Ar-C (meta to S)
129.5Ar-C (ortho to S)
21.0-CH₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Data is representative.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3025MediumC-H stretch (aromatic)
2920MediumC-H stretch (aliphatic, -CH₃)
1595StrongC=C stretch (aromatic ring)
1490StrongC=C stretch (aromatic ring)
810StrongC-H bend (para-disubstituted aromatic)
690MediumC-S stretch

Sample preparation: KBr pellet. Data is representative.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
214100[M]⁺ (Molecular Ion)
19940[M - CH₃]⁺
18415[M - 2CH₃]⁺
12130[C₇H₇S]⁺
9150[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker WM-360 spectrometer. The sample is prepared by dissolving approximately 10-20 mg of 4,4'-dimethyldiphenyl sulphide in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 256 scans are acquired with a relaxation delay of 2 seconds. The data is processed using standard Fourier transform and baseline correction procedures.

Infrared (IR) Spectroscopy

IR spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of 4,4'-dimethyldiphenyl sulphide (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle. The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS system. The sample is introduced via a direct insertion probe. Electron ionization (EI) is performed at an electron energy of 70 eV. The ion source temperature is maintained at 230°C, and the mass analyzer is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,4'-dimethyldiphenyl sulphide.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 4,4'-Dimethyldiphenyl Sulphide Dissolution Dissolve in CDCl3 (for NMR) Sample->Dissolution Pellet Prepare KBr Pellet (for IR) Sample->Pellet Direct_Insertion Prepare for Direct Insertion (for MS) Sample->Direct_Insertion NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer (EI) Direct_Insertion->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Di-p-tolyl sulphide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl sulphide, also known as 4,4'-dimethyldiphenyl sulphide, is an organosulfur compound with the chemical formula (CH₃C₆H₄)₂S. It belongs to the class of diaryl sulfides, characterized by a sulfur atom bonded to two aryl groups. This guide provides a comprehensive overview of its physical and chemical properties, incorporating detailed experimental protocols and spectroscopic data to support research and development activities.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₄S[1][2]
Molecular Weight 214.33 g/mol [1][2]
Melting Point 55-57.3 °C[1][3]
Boiling Point 314.47 °C (rough estimate)[3]
Appearance White solid[1]
Solubility Generally soluble in non-polar organic solvents like benzene and chloroform; less soluble in polar solvents.[1]
Density 1.1151 g/cm³ (rough estimate)[3]
Refractive Index 1.6170 (estimate)[3]
Crystal Structure

This compound crystallizes in the orthorhombic system. The molecule is not planar, with the two p-tolyl groups adopting a non-coplanar orientation relative to each other. This three-dimensional structure influences its solid-state packing and intermolecular interactions.[1]

Chemical Properties

The chemical reactivity of this compound is primarily centered around the sulfur atom and the aromatic rings. The sulfur atom, with its lone pairs of electrons, acts as a nucleophile, while the aromatic rings can undergo electrophilic substitution reactions.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation can be achieved using various oxidizing agents. The electron-donating methyl groups on the para positions of the aromatic rings are predicted to accelerate the rate of oxidation. The general reaction scheme is as follows:

(CH₃C₆H₄)₂S → (CH₃C₆H₄)₂SO → (CH₃C₆H₄)₂SO₂

  • Oxidizing Agents : Common oxidants for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), sodium perborate, and sodium percarbonate.[1] Electrochemical methods can also be employed for controlled oxidation.[1]

Reduction

The sulfide linkage in this compound can be cleaved under reducing conditions to yield p-toluenethiol.

  • Reducing Agents : Strong reducing agents like lithium aluminum hydride or sodium in liquid ammonia are effective for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the sulfur atom, leading to the cleavage of a carbon-sulfur bond.[1]

Reactions at the Aromatic Rings

The p-tolyl groups in this compound are susceptible to electrophilic aromatic substitution reactions. The sulfide group is an ortho-, para-directing group, and its influence on the reactivity of the aromatic rings is a subject of interest in organic synthesis.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a sulfur donor like sulfur dichloride (SCl₂).[1]

Procedure:

  • Prepare the Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve sulfur dichloride in anhydrous diethyl ether and cool the solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the sulfur dichloride solution with constant stirring, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Procedure:

  • Finely powder a small amount of dry this compound.

  • Pack a small amount of the powder into a capillary tube, ensuring a column height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.

Solubility Determination (Qualitative)

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes at room temperature.

  • Observe whether the solid dissolves completely, partially, or not at all.

  • If the substance does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl protons and the aromatic protons.

  • Methyl Protons (Ar-CH₃): A singlet is typically observed around δ 2.3 ppm.[1]

  • Aromatic Protons (Ar-H): A complex multiplet is expected in the aromatic region, typically between δ 6.8 and 7.2 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Methyl Carbon (-CH₃): A signal is expected around δ 22.15 ppm.[4]

  • Aromatic Carbons: Signals for the aromatic carbons are typically observed in the range of δ 131-140 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-S bond.

  • Aromatic C-H stretching: Bands are typically observed above 3000 cm⁻¹.

  • Aromatic C=C stretching: Absorptions appear in the 1600-1450 cm⁻¹ region.

  • C-S stretching: The carbon-sulfur bond stretching vibration is generally weak and falls in the range of 800-600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

  • Molecular Ion Peak (M⁺): m/z = 214

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling aromatic sulfur compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Visualizations

Logical Relationship of this compound and its Oxidized Products

oxidation_pathway This compound This compound Di-p-tolyl sulfoxide Di-p-tolyl sulfoxide This compound->Di-p-tolyl sulfoxide Oxidation Di-p-tolyl sulfone Di-p-tolyl sulfone Di-p-tolyl sulfoxide->Di-p-tolyl sulfone Further Oxidation

Caption: Oxidation pathway of this compound.

Experimental Workflow for Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Grignard Reaction Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Di-p-tolyl sulphide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of di-p-tolyl sulphide in various organic solvents. This compound, also known as 4,4'-dimethyldiphenyl sulphide, is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] Its molecular structure, featuring a central sulfur atom bonded to two p-tolyl groups, results in a non-polar nature, which largely dictates its solubility behavior.[1] Understanding the solubility of this compound is crucial for its application in synthesis, purification, and various industrial processes.

Qualitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative understanding can be established. This compound is generally soluble in non-polar organic solvents and less soluble in polar solvents.[1]

Solvent ClassSpecific Solvents (Examples)Expected Solubility
Non-Polar Aprotic Benzene, Toluene, HexaneSoluble
Halogenated Chloroform, DichloromethaneSoluble
Polar Aprotic Acetone, Tetrahydrofuran (THF)Moderately Soluble
Polar Protic Methanol, Ethanol, WaterSparingly Soluble to Insoluble

This table is based on general chemical principles and qualitative statements found in the literature.[1] Specific quantitative values would require experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Toluene)

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath or heating block)

  • Vortex mixer

  • Syringe filters (PTFE, 0.45 µm)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is necessary to ensure that a saturated solution is formed.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer at regular intervals or use a shaker bath to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time can vary and may take several hours to days. It is advisable to run a preliminary experiment to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid at the bottom.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Record the exact volume of the filtered saturated solution.

  • Gravimetric Analysis (Optional but less precise for low solubility):

    • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

    • The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.

    • Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (Recommended for higher accuracy):

    • Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using HPLC or GC to generate a calibration curve.

    • Analyze the diluted sample solution under the same chromatographic conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start prep_solid Weigh Excess Solid start->prep_solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibrate Equilibrate at Constant Temperature with Agitation prep_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter sample->filter analyze Analyze Concentration (e.g., HPLC/GC) filter->analyze calculate Calculate Solubility analyze->calculate end_node Solubility Value calculate->end_node

Caption: A logical workflow for the experimental determination of solubility.

References

Unveiling the Molecular Architecture of Di-p-tolyl Sulphide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and conformational properties of di-p-tolyl sulphide (C₁₄H₁₄S), an organosulfur compound belonging to the diaryl sulphide class.[1] This document summarizes key structural parameters derived from experimental studies, outlines the methodologies used for their determination, and presents logical workflows relevant to its structural analysis.

Core Molecular Structure

This compound is characterized by a central sulfur atom bonded to two p-tolyl groups.[1] The molecule is not planar, with the two aromatic rings adopting a non-coplanar orientation relative to each other.[1] This three-dimensional structure is a critical determinant of its physical and chemical properties, influencing its packing in the solid state and potential interactions with other molecules.[1]

Quantitative Molecular Geometry Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The key structural parameters from this experimental work are summarized in the table below.

ParameterValueSource
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[2]
Unit Cell Dimensions a = 25.07 Å, b = 7.92 Å, c = 5.81 Å[2]
S-C Bond Length (1) 1.76 Å[2]
S-C Bond Length (2) 1.74 Å[2]
Average S-C Bond Length 1.75 Å[2][3]
C-S-C Bond Angle 109°[2][3]
Dihedral Angle (between normals to the two aromatic rings) 56°[2][3]

Experimental Protocols

X-ray Crystallography

The definitive molecular structure of this compound was elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology Summary:

  • Crystal Growth: Suitable single crystals of this compound are grown.

  • Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The intensities of the diffracted X-rays were measured visually in the foundational study.[2][3]

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the crystal's unit cell.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns. In the case of this compound, double-Fourier-series and least-squares procedures were used to refine the 45 positional parameters of the atoms.[2][3]

Visualized Workflows and Relationships

Experimental Workflow for Structural Determination

The following diagram illustrates the general workflow for determining the molecular structure of a crystalline compound like this compound using X-ray crystallography.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_output Output start Start crystal_growth Single Crystal Growth start->crystal_growth xray X-ray Diffraction crystal_growth->xray fourier Fourier Synthesis xray->fourier refinement Least-Squares Refinement fourier->refinement structure Molecular Structure (Bond Lengths, Angles) refinement->structure

Experimental workflow for X-ray crystallography.

Logical Relationship between Experimental and Computational Approaches

logical_relationship cluster_exp Experimental Determination cluster_comp Computational Modeling exp_method X-ray Crystallography exp_data Experimental Data (Bond Lengths, Angles) exp_method->exp_data comp_method Theoretical Methods (e.g., DFT, Hartree-Fock) exp_data->comp_method Validation & Benchmarking comp_data Calculated Structure (Optimized Geometry) comp_method->comp_data comp_data->exp_method Prediction & Interpretation

Synergy between experimental and computational methods.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for di-p-tolyl sulphide and related organosulfur compounds. It further details their physicochemical properties, outlines a detailed experimental protocol for the synthesis of this compound, and presents a visualization of a key synthetic mechanism. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of chemical compounds is fundamental for scientific communication. The nomenclature of this compound and its related compounds, the corresponding disulfide and sulfone, follows the systematic rules established by IUPAC.

This compound:

The structure of this compound is characterized by a central sulfur atom bonded to two p-tolyl groups (a toluene molecule lacking one hydrogen atom from the benzene ring at the para-position).

  • Systematic IUPAC Name: The preferred IUPAC name is 1-methyl-4-(4-methylphenyl)sulfanylbenzene [1][2]. This name treats one tolyl group and the sulfur atom as a substituent ("(4-methylphenyl)sulfanyl") on the other benzene ring.

  • Other Accepted Names: Other commonly used and accepted names include 4,4'-dimethyldiphenyl sulphide and bis(4-methylphenyl) sulfide [2]. The name "this compound" is also widely used, though it is less systematic[1][2]. Another systematic name is 1,1'-thiobis(4-methylbenzene) [2].

Related Compounds:

  • Di-p-tolyl disulfide: This compound contains a disulfide linkage (-S-S-) between two p-tolyl groups.

    • Systematic IUPAC Name: 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene .

  • Di-p-tolyl sulfone: In this derivative, the sulfur atom is oxidized to a sulfone group (-SO₂-).

    • Systematic IUPAC Name: 1-methyl-4-(4-methylphenyl)sulfonylbenzene or 1,1'-sulfonylbis(4-methylbenzene) .

The nomenclature rules for sulfides are analogous to those for ethers, where "sulfanyl" (or "thio") replaces "oxy"[3][4][5]. For more complex molecules, the R-S- group is named as an "alkylsulfanyl" or "arylthio" substituent[4][5].

Physicochemical Properties

A summary of key physicochemical properties for this compound and its disulfide and sulfone analogs is presented in Table 1. These properties are crucial for their handling, characterization, and application in various chemical processes.

PropertyThis compoundDi-p-tolyl disulfideDi-p-tolyl sulfone
CAS Number 620-94-0[1][2]103-19-5599-66-6
Molecular Formula C₁₄H₁₄S[1][2]C₁₄H₁₄S₂C₁₄H₁₄O₂S
Molecular Weight 214.33 g/mol [1][2]246.40 g/mol 246.32 g/mol
Melting Point 57.3 °C44-46 °C158-161 °C
Boiling Point ~314.5 °C (estimate)~347.8 °C (estimate)~406.9 °C (estimate)
Appearance White solidWhite to yellow crystalline solidWhite crystalline powder

Synthesis of this compound: Experimental Protocol

The synthesis of diaryl sulfides can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Ullmann condensation[6]. The following protocol details a copper-catalyzed Ullmann-type coupling reaction for the synthesis of this compound from 4-iodotoluene and p-toluenethiol.

Reaction Scheme:

Materials and Reagents:

  • 4-Iodotoluene

  • p-Toluenethiol (p-thiocresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

  • Toluene

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (1.0 eq), p-toluenethiol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-iodotoluene).

  • Reaction Execution: The reaction mixture is heated to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene. The mixture is then washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic and Mechanistic Pathways

Graphical representations of reaction mechanisms and workflows are invaluable for understanding complex chemical transformations. The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a related mechanistic concept.

G General Synthesis of Diaryl Sulfides via S Ar Mechanism cluster_process Reaction Steps ArylHalide Aryl Halide (with Electron-Withdrawing Group) Addition Nucleophilic Addition (Formation of Meisenheimer Complex) ArylHalide->Addition + Thiolate Thiolate Aryl Thiolate (Ar'-S⁻) Thiolate->Addition Elimination Elimination of Leaving Group Addition->Elimination Resonance-stabilized intermediate DiarylSulfide Diaryl Sulfide (Ar-S-Ar') Elimination->DiarylSulfide HalideIon Halide Ion (X⁻) Elimination->HalideIon

Caption: General workflow for the synthesis of diaryl sulfides via the SNAr mechanism.

G Thiol-Disulfide Exchange Mechanism cluster_transition Transition State Thiolate Thiolate (R-S⁻) TS Trigonal Bipyramidal Transition State Thiolate->TS Nucleophilic Attack Disulfide Disulfide (R'-S-S-R'') Disulfide->TS NewDisulfide New Disulfide (R-S-S-R') TS->NewDisulfide NewThiolate New Thiolate (R''-S⁻) TS->NewThiolate

Caption: The mechanism of thiol-disulfide exchange, a key reaction in biochemistry and organic synthesis.

References

Methodological & Application

Application Notes and Protocols: The Use of Di-p-tolyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide, is a diaryl sulfide that serves as a valuable building block and intermediate in organic synthesis. Its molecular structure, featuring a central sulfur atom bridging two p-tolyl groups, imparts unique reactivity that allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of di-p-tolyl sulfide, highlighting its utility in the construction of more complex molecules relevant to research, materials science, and drug development.

Physicochemical Data

A summary of the key physicochemical properties of di-p-tolyl sulfide is presented in Table 1. This data is essential for its identification, purification, and use in synthetic procedures.

Table 1: Physicochemical Properties of Di-p-tolyl Sulfide

PropertyValueReference
CAS Number620-94-0[1][2]
Molecular FormulaC₁₄H₁₄S[1][2]
Molecular Weight214.33 g/mol [2]
AppearanceWhite solid[3]
Melting Point55-56 °C[3]
¹H NMR (400 MHz, CDCl₃)δ 7.34 (d, J=8 Hz, 4H), 7.02 (d, J=8 Hz, 4H), 2.25 (s, 6H)[3]
¹³C NMR (100 MHz, CDCl₃)δ 137.6, 131.1, 129.8, 128.5, 21.0[3]

Synthesis of Di-p-tolyl Sulfide

Di-p-tolyl sulfide can be synthesized through several methods, most notably via transition metal-catalyzed cross-coupling reactions or classical Ullmann-type condensations. These methods offer reliable routes to C-S bond formation.

Protocol 1: Palladium-Catalyzed Cross-Coupling of p-Toluenethiol with p-Iodotoluene

This protocol is a general method adapted from palladium-catalyzed C-S cross-coupling reactions, which are known for their efficiency and broad substrate scope.[4][5]

Reaction Scheme:

Materials:

  • p-Toluenethiol

  • p-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.03 mmol, 1.5 mol%), and cesium carbonate (2.6 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add p-toluenethiol (2.0 mmol) and p-iodotoluene (2.2 mmol) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the filter cake with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford di-p-tolyl sulfide as a white solid.

Expected Yield: 80-95%

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S bonds, typically requiring higher temperatures than palladium-catalyzed reactions.[6]

Reaction Scheme:

Materials:

  • p-Bromotoluene

  • p-Toluenethiol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, combine p-bromotoluene (10 mmol), p-toluenethiol (12 mmol), copper(I) iodide (1 mmol, 10 mol%), 1,10-phenanthroline (1 mmol, 10 mol%), and potassium carbonate (20 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • Heat the reaction mixture to 140-150 °C under an inert atmosphere and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexanes) to yield di-p-tolyl sulfide.

Expected Yield: 60-80%

Applications in Organic Synthesis: Key Transformations

Di-p-tolyl sulfide is a versatile intermediate that can undergo oxidation at the sulfur center to form the corresponding sulfoxide and sulfone, or reduction to cleave the C-S bonds.

Oxidation of Di-p-tolyl Sulfide

The sulfur atom in di-p-tolyl sulfide can be selectively oxidized to the sulfoxide or further to the sulfone. These oxidized derivatives are important in medicinal chemistry and materials science.

Hydrogen peroxide is a common and environmentally friendly oxidant for the selective oxidation of sulfides to sulfoxides.[7][8]

Reaction Scheme:

Materials:

  • Di-p-tolyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve di-p-tolyl sulfide (5 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (5.5 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material and the formation of the sulfoxide.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (50 mL).

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield di-p-tolyl sulfoxide. The product can be further purified by recrystallization from ethanol/water.

Expected Yield: >90%

For the complete oxidation to the sulfone, a larger excess of the oxidizing agent and/or longer reaction times or higher temperatures are typically required.

Reaction Scheme:

Caption: Synthetic routes to Di-p-tolyl Sulfide.

Reactions_of_Di_p_tolyl_Sulfide di_p_tolyl_sulfide Di-p-tolyl Sulfide sulfoxide Di-p-tolyl Sulfoxide di_p_tolyl_sulfide->sulfoxide Oxidation (H₂O₂, AcOH) p_toluenethiol p-Toluenethiol di_p_tolyl_sulfide->p_toluenethiol Reduction (Na, liq. NH₃) sulfone Di-p-tolyl Sulfone sulfoxide->sulfone Further Oxidation (excess H₂O₂, heat)

Caption: Key transformations of Di-p-tolyl Sulfide.

Conclusion

Di-p-tolyl sulfide is a readily accessible and synthetically versatile diaryl sulfide. The protocols detailed herein provide robust methods for its synthesis and subsequent functionalization through oxidation and reduction reactions. These transformations open avenues for the creation of a diverse range of sulfur-containing molecules, which are of significant interest to researchers in both academic and industrial settings, including those focused on the development of new pharmaceuticals and advanced materials. The provided workflows and data tables serve as a practical guide for the effective utilization of di-p-tolyl sulfide in organic synthesis.

References

Application Notes and Protocols: Di-p-tolyl Sulphide as a High-Pressure Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of di-p-tolyl sulphide, a diaryl sulphide compound utilized as a high-pressure lubricant additive. This document outlines its mechanism of action, presents typical performance data for related compounds, and details experimental protocols for its evaluation.

Introduction

This compound (CAS No. 620-94-0) is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] It belongs to the class of diaryl sulphides and is recognized for its potential as an extreme pressure (EP) and anti-wear (AW) additive in lubricant formulations. Under conditions of high pressure and temperature, such as those encountered in gear assemblies and metalworking operations, this compound aids in preventing catastrophic failure of lubricated components.[2]

Mechanism of Action

The primary function of this compound as a high-pressure lubricant additive is to form a protective, sacrificial film on metal surfaces. This film prevents direct metal-to-metal contact, thereby reducing friction, wear, and the risk of welding or scuffing.

The mechanism is generally understood to proceed as follows:

  • Activation: Under extreme pressure and the resultant high localized temperatures at asperity contacts, the this compound molecule becomes thermally stressed.

  • Decomposition: The carbon-sulfur bonds in the molecule weaken and may break, leading to the release of reactive sulfur species.

  • Tribochemical Reaction: These reactive sulfur species then react with the exposed iron on the metal surface to form a thin, tenacious layer of iron sulfide (FeS).

  • Protection: This iron sulfide layer possesses a lower shear strength than the base metal, allowing it to be sheared off sacrificially during contact, thus protecting the underlying metal surfaces from severe wear and adhesion.

This protective film is crucial in boundary lubrication regimes where the lubricant film thickness is insufficient to prevent asperity contact.

Data Presentation

While specific quantitative performance data for this compound from standardized tests is not extensively available in publicly accessible literature, the following table provides illustrative data based on the typical performance of sulfur-based extreme pressure additives in a base oil. These values are intended for comparative purposes and to provide a general understanding of the expected performance improvements.

Lubricant FormulationASTM D4172 Wear Scar Diameter (mm)ASTM D2783 Weld Point (kgf)Coefficient of Friction
Base Oil0.851600.12
Base Oil + 1% this compound (Illustrative)0.502500.08
Base Oil + 2% this compound (Illustrative)0.423150.07

Note: The data presented above is illustrative and intended to show the potential performance benefits of a sulfur-based additive like this compound. Actual results will vary depending on the base oil, concentration of the additive, and specific test conditions.

Experimental Protocols

The evaluation of this compound as a high-pressure lubricant additive typically involves standardized tribological tests. The following are detailed protocols for key experiments.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive properties of a lubricating fluid.

Apparatus: Four-Ball Wear Tester

Materials:

  • Steel balls (52100 grade, 12.7 mm diameter)

  • Test lubricant (base oil with and without this compound at desired concentrations)

  • Heptane (for cleaning)

Procedure:

  • Cleaning: Thoroughly clean the steel balls and the test cup with heptane and allow them to air dry.

  • Assembly: Place three of the clean steel balls in the test cup and secure them.

  • Lubricant Addition: Pour the test lubricant into the cup to a level that covers the three stationary balls.

  • Fourth Ball Installation: Secure the fourth steel ball in the chuck of the drive spindle.

  • Test Conditions:

    • Temperature: 75 ± 2 °C

    • Speed: 1200 ± 60 rpm

    • Load: 40 ± 0.2 kgf (392 N)

    • Duration: 60 ± 1 min

  • Test Execution: Start the motor and run the test for the specified duration.

  • Post-Test Analysis:

    • At the end of the test, stop the motor and remove the test cup.

    • Clean the three stationary balls with heptane.

    • Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

    • Calculate the average wear scar diameter.

Four-Ball Extreme Pressure Test (ASTM D2783)

Objective: To determine the load-carrying properties of a lubricating fluid.

Apparatus: Four-Ball Extreme Pressure Tester

Materials:

  • Steel balls (52100 grade, 12.7 mm diameter)

  • Test lubricant (base oil with and without this compound at desired concentrations)

  • Heptane (for cleaning)

Procedure:

  • Cleaning and Assembly: Follow the same cleaning and assembly procedure as in the ASTM D4172 test.

  • Test Conditions:

    • Temperature: 27 ± 8 °C

    • Speed: 1770 ± 60 rpm

  • Load Application:

    • Apply a series of increasing loads for 10-second durations.

    • Start with a light load and increase it in increments as specified in the standard.

  • Observation:

    • Observe the friction trace and listen for any unusual noise.

    • After each 10-second run, inspect the stationary balls for signs of welding.

  • Weld Point Determination: The weld point is the lowest load at which the rotating ball seizes and welds to the stationary balls, indicated by a sharp increase in friction and motor current, or by the breakage of the shear pin.

  • Load-Wear Index (LWI): This can also be calculated from the wear scar diameters measured at loads below the weld point.

Mandatory Visualizations

G Mechanism of this compound as an EP Additive cluster_conditions High-Pressure Conditions cluster_process Tribochemical Reaction cluster_outcome Lubrication Outcome High_Load High Load Additive_Activation This compound Activation High_Load->Additive_Activation Initiates High_Temperature High Temperature High_Temperature->Additive_Activation Initiates Decomposition Decomposition & Release of Reactive Sulfur Additive_Activation->Decomposition Film_Formation Formation of Iron Sulfide (FeS) Film Decomposition->Film_Formation Reacts with Metal Surface Reduced_Friction Reduced Friction Film_Formation->Reduced_Friction Reduced_Wear Reduced Wear Film_Formation->Reduced_Wear Scuffing_Prevention Scuffing Prevention Film_Formation->Scuffing_Prevention

Caption: Mechanism of this compound as an EP Additive.

G Experimental Workflow for Evaluating Lubricant Additives Start Start: Define Lubricant Formulations (Base Oil vs. Base Oil + Additive) Protocol_Selection Select Standardized Test Protocols (e.g., ASTM D4172, ASTM D2783) Start->Protocol_Selection Experimentation Conduct Tribological Experiments Protocol_Selection->Experimentation Data_Collection Collect Performance Data (Wear Scar, Weld Point, Friction) Experimentation->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis Conclusion Draw Conclusions on Additive Efficacy Analysis->Conclusion

Caption: Experimental Workflow for Lubricant Additive Evaluation.

References

Application Notes and Protocols: 4,4'-Dimethyldiphenyl Sulphide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, extensive documentation on the application of 4,4'-dimethyldiphenyl sulphide in polymer chemistry is limited in publicly available literature, its chemical structure is highly analogous to monomers used in the synthesis of high-performance engineering thermoplastics. The diphenyl sulphide moiety is the core repeating unit in polymers like poly(p-phenylene sulfide) (PPS), a material renowned for its exceptional thermal stability and chemical resistance.[1][2]

This document outlines the potential applications of 4,4'-dimethyldiphenyl sulphide as a monomer, drawing parallels from the well-established chemistry of PPS and its derivatives. The introduction of methyl groups onto the aromatic rings is anticipated to influence the polymer's properties, such as solubility, processability, and thermal characteristics.

Potential Application as a Monomer for Poly(arylene sulfide) Synthesis

4,4'-Dimethyldiphenyl sulphide can be envisioned as a precursor to a methyl-substituted poly(p-phenylene sulfide). The presence of methyl groups on the polymer backbone would likely alter its physical properties. For instance, it could lead to a lower melting point and increased solubility in organic solvents compared to the highly crystalline and insoluble nature of unsubstituted PPS. These modifications could enhance the processability of the resulting polymer, making it suitable for a wider range of fabrication techniques.

The most plausible synthetic route to a polymer from a 4,4'-disubstituted diphenyl sulphide would be through an oxidative polymerization of the corresponding disulfide. This method has been successfully employed for the synthesis of various poly(arylene sulfide)s.[3][4]

Experimental Protocols

Given the absence of a specific, published protocol for the polymerization of 4,4'-dimethyldiphenyl sulphide, a hypothetical protocol is presented below based on the established methods for the oxidative polymerization of diaryl disulfides. Additionally, a summary of the classic Phillips Petroleum process for PPS synthesis is provided for context, as it is the foundational industrial method for creating the poly(phenylene sulfide) backbone.[5]

2.1. Hypothetical Protocol: Oxidative Polymerization of Bis(4-methylphenyl) Disulfide

This protocol is adapted from the general procedure for the oxidative polymerization of diaryl disulfides to poly(arylene sulfide)s.[3] Bis(4-methylphenyl) disulfide would be the direct precursor for a polymer chain resembling that derived from 4,4'-dimethyldiphenyl sulphide.

Materials:

  • Bis(4-methylphenyl) disulfide (monomer)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

  • Trifluoroacetic acid (TFA) (catalyst)

  • Dichloromethane (solvent)

  • Methanol (for precipitation)

  • Hydrochloric acid (for washing)

  • Potassium hydroxide solution (for washing)

  • Tetrahydrofuran (THF) (for redissolving)

  • Hexane (for reprecipitation)

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged flask, dissolve bis(4-methylphenyl) disulfide in dichloromethane.

  • Initiation: Add a catalytic amount of trifluoroacetic acid to the solution.

  • Polymerization: Add a stoichiometric amount of DDQ to the reaction mixture. The polymerization is typically carried out at room temperature with stirring.

  • Termination and Precipitation: After a designated reaction time (e.g., 24 hours), dilute the viscous solution with additional dichloromethane and precipitate the polymer by pouring the solution into methanol containing a small amount of hydrochloric acid.

  • Purification:

    • Filter the crude polymer and wash it sequentially with methanol, a dilute potassium hydroxide solution, and deionized water to remove residual catalyst and oxidant byproducts.

    • Dry the polymer under vacuum.

    • For further purification, redissolve the polymer in a suitable solvent like THF and reprecipitate it into hexane.

  • Final Product: Collect the purified polymer by filtration and dry it thoroughly under vacuum.

2.2. Reference Protocol: Synthesis of Poly(p-phenylene sulfide) (PPS) via the Phillips Process

This is the conventional industrial method for producing PPS.[5]

Materials:

  • 1,4-Dichlorobenzene (monomer)

  • Sodium sulfide (monomer)

  • N-Methyl-2-pyrrolidone (NMP) (polar aprotic solvent)

Procedure:

  • Reaction Mixture: A mixture of 1,4-dichlorobenzene and sodium sulfide is prepared in the polar solvent NMP.

  • Polycondensation: The reaction is carried out at elevated temperatures (typically >200 °C) and pressures in a sealed reactor.

  • Polymer Isolation: After the polymerization is complete, the polymer is recovered by cooling the reaction mixture, which causes the PPS to precipitate.

  • Washing: The polymer is then thoroughly washed to remove the sodium chloride byproduct and any remaining solvent.

  • Drying: The purified PPS is dried to yield a fine, off-white powder.

Data Presentation: Properties of Related Aromatic Sulfide Polymers

The following table summarizes the key properties of poly(p-phenylene sulfide) (PPS) and a related derivative, poly(phenylene sulfide sulfone) (PPSS), to provide a benchmark for the anticipated properties of a polymer derived from 4,4'-dimethyldiphenyl sulphide.

PropertyPoly(p-phenylene sulfide) (PPS)Poly(phenylene sulfide sulfone) (PPSS)
Glass Transition Temp. (Tg) 85-93 °C[6][7]215 °C[7][8]
Melting Temperature (Tm) ~280-285 °C[1][9]Amorphous[8]
Decomposition Temperature >400 °C[9]~490 °C[7]
Crystallinity Semi-crystalline (up to 65%)[9]Amorphous[8]
Chemical Resistance Excellent[1][2]Good
Mechanical Strength High strength and rigidity[2][6]Good mechanical properties
Solubility Generally insoluble below 200°CSoluble in some polar aprotic solvents

Visualizations

G cluster_start Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification cluster_final Final Product Monomer Bis(4-methylphenyl) Disulfide Reaction Oxidative Polymerization (DDQ, Room Temp) Monomer->Reaction Solvent Dichloromethane Solvent->Reaction Catalyst Trifluoroacetic Acid Catalyst->Reaction Precipitation Precipitate in Methanol/HCl Reaction->Precipitation Washing Wash with Methanol, KOH, and Water Precipitation->Washing Reprecipitation Redissolve in THF, Precipitate in Hexane Washing->Reprecipitation FinalPolymer Purified Methyl-Substituted Poly(p-phenylene sulfide) Reprecipitation->FinalPolymer

Caption: Hypothetical workflow for the synthesis of a methyl-substituted poly(p-phenylene sulfide).

G cluster_monomer Monomer Structure cluster_properties Anticipated Polymer Properties Unsubstituted Diphenyl Sulfide (Backbone for PPS) PPS_Props High Crystallinity High Melting Point Low Solubility Unsubstituted->PPS_Props Leads to Substituted 4,4'-Dimethyldiphenyl Sulphide Sub_Props Reduced Crystallinity Lower Melting Point Increased Solubility Substituted->Sub_Props Potentially leads to

Caption: Logical relationship between monomer structure and potential polymer properties.

References

Application Notes and Protocols: Synthesis of Di-p-tolyl Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide.[1] The primary method described is the nucleophilic aromatic substitution reaction between p-thiocresol and an activated p-tolyl halide. This approach is a common and effective strategy for constructing the carbon-sulfur bonds required for diaryl sulfides.[1] This guide is intended for researchers and scientists in organic chemistry and drug development, offering step-by-step instructions for synthesis, purification, and characterization.

Introduction

Di-p-tolyl sulfide is an organosulfur compound belonging to the diaryl sulfide class, characterized by a central sulfur atom bonded to two p-tolyl groups.[1] Its molecular structure and properties make it a relevant compound in various chemical research areas. The synthesis protocol outlined herein is based on the Williamson ether synthesis analogy, where a deprotonated thiol (thiolate) acts as a nucleophile to displace a halide from an aryl halide.

Physicochemical Properties

A summary of the key quantitative data and physical properties of Di-p-tolyl sulfide is presented below.

PropertyValueReference
CAS Number 620-94-0[2]
Molecular Formula C₁₄H₁₄S[2][3]
Molecular Weight 214.33 g/mol [2][3]
Appearance White solid / Colorless to light yellow crystalline solid[1][4]
Melting Point 55-57.3 °C[1][5]
Boiling Point 134 °C at 10 mmHg[6]
Solubility Soluble in non-polar organic solvents like benzene and chloroform.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of Di-p-tolyl sulfide from p-thiocresol and 4-iodotoluene.

3.1. Materials and Reagents

  • p-Thiocresol (4-methylbenzenethiol)

  • 4-Iodotoluene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

  • Reactant Setup: To a 100 mL round-bottom flask, add p-thiocresol (1.24 g, 10 mmol), 4-iodotoluene (2.18 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from methanol or ethanol to obtain pure Di-p-tolyl sulfide as a white crystalline solid.[4]

3.4. Characterization

  • Melting Point: Determine the melting point of the purified product. The literature value is 55-57.3 °C.[1][5]

  • Spectroscopy: Confirm the structure of the final compound using ¹H NMR and ¹³C NMR spectroscopy.[1][3]

Experimental Workflow and Diagrams

The logical flow of the synthesis protocol is illustrated below.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation (Workup) cluster_purification 4. Purification & Analysis Reactants Combine Reactants: - p-Thiocresol - 4-Iodotoluene - K₂CO₃ - DMF Solvent Heat Heat to 80°C (6-8 hours) Reactants->Heat Quench Cool and Quench with Water Heat->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ and Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Methanol/Ethanol Evaporate->Recrystallize FinalProduct Pure Di-p-tolyl sulfide Recrystallize->FinalProduct Characterize Characterization (MP, NMR) FinalProduct->Characterize

Caption: Workflow for the synthesis of Di-p-tolyl sulfide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • p-Thiocresol has a strong, unpleasant odor. Handle with care.

  • DMF is a skin irritant and should be handled with caution.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

References

Application Notes and Protocols for the Characterization of Di-p-tolyl sulfide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide, is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] Its characterization is crucial for quality control, reaction monitoring, and regulatory submissions in various research and development settings. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of di-p-tolyl sulfide.

Physicochemical Properties

A summary of the key physicochemical properties of di-p-tolyl sulfide is presented below.

PropertyValueReference
CAS Number620-94-0[1][2]
Molecular FormulaC₁₄H₁₄S[1][2]
Molecular Weight214.33 g/mol [1][2]
AppearanceWhite to light yellow crystalline solid[1][3]
Melting Point55-57.3 °C[1][4][5]
Boiling Point179 °C at 11 mmHg[4]
SolubilitySoluble in non-polar organic solvents like benzene and chloroform.[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of di-p-tolyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Quantitative Data Summary:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.37DoubletAromatic protons ortho to the sulfur atom
¹H~7.09DoubletAromatic protons meta to the sulfur atom
¹H~2.30SingletMethyl group protons
¹³C--Aromatic and methyl carbons (Specific shifts require experimental determination or prediction)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of di-p-tolyl sulfide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 300-600 MHz NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering 0-10 ppm is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A range covering 0-200 ppm.

  • Data Processing: Similar to ¹H NMR processing. The solvent peak can be used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-p-tolyl sulfide, confirming its elemental composition.

Quantitative Data Summary:

Techniquem/z ValueInterpretation
Electron Ionization (EI-MS)214.33Molecular Ion [M]⁺
High-Resolution MS (HRMS)214.0816[M]⁺, confirming the elemental composition of C₁₄H₁₄S

Note: Fragmentation patterns can provide further structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of di-p-tolyl sulfide in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: Quadrupole or time-of-flight (TOF) analyzer with an electron ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to di-p-tolyl sulfide in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Quantitative Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2920C-H stretchMethyl
~1590, 1490C=C stretchAromatic ring
~810C-H bendpara-disubstituted aromatic ring
~690C-S stretchThioether

Note: The exact peak positions can vary based on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of di-p-tolyl sulfide with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Melt: Place a small amount of the solid on a salt plate (e.g., NaCl or KBr) and gently heat until it melts to form a thin film.[2][6]

  • Instrumentation:

    • FTIR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan (with an empty sample holder or pure KBr pellet) and subtract it from the sample spectrum. Identify and label the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the aromatic system.

Quantitative Data Summary:

Wavelength (λmax)SolventElectronic Transition
~250-280 nmEthanol or Hexaneπ → π* transitions of the aromatic rings

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of di-p-tolyl sulfide in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Instrumentation:

    • UV-Vis Spectrophotometer: Double-beam instrument is preferred.

  • Acquisition Parameters:

    • Wavelength Range: Scan from 200 to 400 nm.

    • Scan Speed: Medium.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank for baseline correction.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of di-p-tolyl sulfide and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of di-p-tolyl sulfide.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve an accurately weighed amount of di-p-tolyl sulfide in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak corresponding to di-p-tolyl sulfide to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like di-p-tolyl sulfide.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Sample Preparation: Prepare a solution of di-p-tolyl sulfide in a volatile organic solvent (e.g., dichloromethane, acetone) at a concentration of about 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.32 mm x 0.25 µm).

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Nitrogen or Helium at a flow rate of 1-2 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Determine the retention time and peak area of di-p-tolyl sulfide. Purity is calculated based on the area percentage.

Thermal Analysis

Thermal analysis techniques provide information about the physical properties of di-p-tolyl sulfide as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of di-p-tolyl sulfide.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 2-5 mg of di-p-tolyl sulfide into an aluminum DSC pan and seal it.

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Acquisition Parameters:

    • Temperature Program: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.

Visualizations

Experimental Workflow for Characterization

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_data Data Analysis & Reporting Sample Di-p-tolyl sulfide Sample NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV HPLC HPLC Sample->HPLC GC GC-FID Sample->GC DSC DSC Sample->DSC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation NMR->Identity MS->Structure MS->Identity IR->Structure IR->Identity UV->Structure Purity Purity Assessment HPLC->Purity GC->Purity DSC->Purity Report Final Characterization Report Structure->Report Purity->Report Identity->Report

Caption: General workflow for the analytical characterization of di-p-tolyl sulfide.

Relationship between Analytical Techniques and Information

G cluster_compound Molecule cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Di-p-tolyl sulfide NMR NMR MS Mass Spec IR FTIR UV UV-Vis Chroma Chromatography (HPLC/GC) Thermal Thermal Analysis (DSC) Connectivity Atom Connectivity NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Electronic Electronic Transitions UV->Electronic PuritySep Purity & Separation Chroma->PuritySep ThermalProp Thermal Properties (m.p.) Thermal->ThermalProp

Caption: Relationship between analytical techniques and the information they provide.

References

High-Pressure Crystallography of Di-p-tolyl Sulphide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a review of published scientific literature reveals no specific experimental or computational studies on the high-pressure crystallography of di-p-tolyl sulphide. The following application notes and protocols are therefore based on established methodologies for high-pressure single-crystal X-ray diffraction and utilize data from the closely related compound, di-p-tolyl disulfide, as an illustrative example of the expected phenomena and analytical approaches.

Introduction

High-pressure crystallography is a powerful technique used to investigate the effects of pressure on the crystal structures of materials. By subjecting a single crystal to high pressures within a diamond anvil cell (DAC), researchers can induce phase transitions, alter bond lengths and angles, and gain insights into the material's compressibility and stability. This information is critical in fields such as materials science, solid-state chemistry, and drug development for understanding polymorphism and designing materials with desired properties.

This compound is an organosulfur compound whose behavior under extreme conditions has not yet been reported. However, studies on the analogous di-p-tolyl disulfide have revealed a rich polymorphism under pressure, suggesting that this compound may also exhibit interesting structural changes.[1][2][3][4][5][6] This document provides a framework for conducting such an investigation.

Ambient Pressure Crystal Structure of this compound

The known crystal structure of this compound at ambient pressure serves as the essential starting point for any high-pressure study.

PropertyValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a25.07 Å
b7.92 Å
c5.81 Å
Molecules per cell (Z)4
C-S bond length1.75 Å
C-S-C bond angle109°
(Data from Toussaint, J. (1943))

Data Presentation (Illustrative Example: Di-p-tolyl Disulfide)

The following tables summarize the high-pressure behavior of di-p-tolyl disulfide, which undergoes several phase transitions. A similar approach would be used to tabulate data for this compound.

Phase Transition Data for Di-p-tolyl Disulfide
TransitionPressure (GPa)Temperature (K)Notes
α → γ0.35400Computationally predicted phase transition.[3][4][5]
α → β0.65463Computationally predicted phase transition.[3][4][5]
α → β (reversible)~1.6AmbientExperimentally observed solid-solid transition.[6]

Note: The β → γ transition has not been observed experimentally in the 0.0–2.8 GPa pressure range, as the transition state energy is predicted to be high.[1]

Crystallographic Data for Di-p-tolyl Disulfide Polymorphs
PhasePressureSpace GroupSystem
α AmbientP2₁Monoclinic
β > 1.6 GPaP1Triclinic
γ (from solution at elevated pressure)P2₁/cMonoclinic

Experimental Protocols

This section details the methodology for a high-pressure single-crystal X-ray diffraction experiment.

Sample Preparation and DAC Loading
  • Crystal Selection: Select a high-quality single crystal of this compound with dimensions suitable for the diamond anvil cell (DAC), typically less than 50x50x30 µm.

  • Gasket Preparation: A metal gasket (e.g., stainless steel or rhenium) is pre-indented between the two diamond anvils to a desired thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.

  • Sample Loading: The selected crystal is carefully placed in the center of the gasket hole. A small ruby sphere is added alongside the sample to serve as a pressure calibrant.

  • Pressure Transmitting Medium: The sample chamber is filled with a pressure-transmitting medium to ensure hydrostatic or quasi-hydrostatic conditions. Common media include:

    • 4:1 methanol:ethanol for pressures below 10 GPa.

    • Silicone oil for various pressure ranges.

    • Noble gases like neon or helium for achieving the best hydrostaticity at higher pressures.

  • Cell Sealing: The DAC is sealed, applying an initial pressure to contain the sample and the medium.

Data Collection at a Synchrotron Source
  • Beamline Setup: The experiment is typically conducted at a synchrotron beamline optimized for high-pressure diffraction. A highly focused, high-energy monochromatic X-ray beam is used.

  • DAC Alignment: The DAC is mounted on a goniometer and precisely aligned so that the single crystal is at the center of rotation of the X-ray beam.

  • Pressure Measurement: The pressure inside the DAC is measured before starting the data collection by recording the fluorescence spectrum of the ruby sphere and analyzing the shift of the R1 line.

  • Diffraction Data Acquisition:

    • Diffraction data is collected using an area detector (e.g., a CCD or Pilatus detector).

    • A series of diffraction images are recorded as the DAC is rotated through a specific angular range (ω-scans).

    • The scan range is limited by the opening angle of the DAC.

  • Incremental Pressure Application: The pressure is increased incrementally using a gas-driven membrane or a mechanical screw system. Steps 3 and 4 are repeated at each new pressure point to collect a series of datasets as a function of pressure.

Data Processing and Structure Solution
  • Data Integration: The raw diffraction images are processed to identify and integrate the intensities of the Bragg reflections. Software must be able to handle the complexities of DAC data, such as shadowing from the gasket and diamonds.

  • Unit Cell Determination and Refinement: The integrated reflections are used to determine the unit cell parameters at each pressure. The change in the unit cell volume with pressure provides the equation of state for the material.

  • Structure Solution and Refinement: The crystal structure is solved and refined against the diffraction data for each pressure point. This yields the atomic coordinates and allows for detailed analysis of how bond lengths, angles, and intermolecular interactions change under compression.

Visualizations

The following diagrams illustrate the experimental workflow and the phase transition logic derived from studies on the analogous di-p-tolyl disulfide.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystal Select Single Crystal Gasket Prepare Gasket Crystal->Gasket Load Load Crystal & Ruby Gasket->Load Medium Add Pressure Medium Load->Medium Seal Seal DAC Medium->Seal Mount Mount DAC on Goniometer Seal->Mount Pressure Measure Pressure (Ruby) Mount->Pressure Collect Collect Diffraction Data Pressure->Collect IncreaseP Increase Pressure Collect->IncreaseP Repeat at each P Integrate Integrate Raw Data Collect->Integrate IncreaseP->Pressure RefineCell Determine Unit Cell Integrate->RefineCell Solve Solve & Refine Structure RefineCell->Solve

Caption: Experimental workflow for high-pressure single-crystal X-ray diffraction.

Phase_Transitions node_alpha α-Phase (Ambient) node_beta β-Phase node_alpha->node_beta ~1.6 GPa (Solid-Solid, Reversible) node_gamma γ-Phase ('Hidden' Polymorph) node_alpha->node_gamma Crystallization from solution at P > 0.45 GPa node_beta->node_alpha Decompression

References

Application Notes and Protocols for Diaryl Sulfide Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally used for the synthesis of biaryl compounds, its application has been extended to the formation of carbon-heteroatom bonds, including the carbon-sulfur (C-S) bond, providing a powerful tool for the synthesis of diaryl sulfides. Diaryl sulfides are important structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

These application notes provide a comprehensive overview of the Suzuki-Miyaura reaction for the synthesis of diaryl sulfides, including detailed experimental protocols, a summary of reaction conditions and yields, and a discussion of the key challenges and solutions associated with this transformation.

Reaction Principle and Challenges

The Suzuki-Miyaura coupling for diaryl sulfide synthesis generally involves the palladium-catalyzed reaction of an arylboronic acid with an aryl thiol or a derivative thereof. The catalytic cycle follows the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

A significant challenge in the direct cross-coupling of aryl thiols is the propensity of the thiol functionality to poison the palladium catalyst through strong coordination, which can deactivate the catalyst and hinder the reaction. To overcome this, two main strategies are employed:

  • Use of Protected Thiols: The thiol group can be protected with a suitable protecting group that is stable under the reaction conditions and can be readily removed post-coupling.

  • Use of Thiol Surrogates: Alternatively, thiol surrogates, such as sulfonyl chlorides or sodium thiosulfate, can be used as the sulfur source.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura synthesis of diaryl sulfides under various conditions.

Table 1: Suzuki-Miyaura Coupling of a Protected Aryl Thiol with Various Arylboronic Acids

This table presents the yields for the coupling of 2-ethylhexyl 3-((4-bromophenyl)thio)propanoate with a range of arylboronic acids. The reaction was followed by deprotection to yield the corresponding diaryl sulfide.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Mercaptobiphenyl85
24-Formylphenylboronic acid4'-Mercapto-[1,1'-biphenyl]-4-carbaldehyde82
34-Methoxyphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-thiol81

Reaction Conditions: Pd(PPh₃)₄ (1 mol %), aqueous Na₂CO₃, toluene, reflux. The yield is for the deprotected thiol.

Table 2: Synthesis of Symmetrical Diaryl Sulfides using Sodium Thiosulfate

This table summarizes the yields for the synthesis of symmetrical diaryl sulfides from various aryl iodides using sodium thiosulfate as the sulfur source.

EntryAryl IodideProductYield (%)
1IodobenzeneDiphenyl sulfide95
21-Iodo-4-methylbenzeneDi-p-tolyl sulfide92
31-Iodo-4-methoxybenzeneBis(4-methoxyphenyl) sulfide88
41-Iodo-4-fluorobenzeneBis(4-fluorophenyl) sulfide85
51-Chloro-4-iodobenzeneBis(4-chlorophenyl) sulfide82
61-Iodo-4-nitrobenzeneBis(4-nitrophenyl) sulfide75

Reaction Conditions: Aryl iodide (2.0 mmol), Na₂S₂O₃ (4.0 mmol), Pd@COF-TB (40 mg), DIPEA (4.0 mmol), DMF (6.0 mL), 120 °C.[1]

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Diaryl Sulfides using a Protected Thiol

This protocol describes a general procedure for the synthesis of unsymmetrical diaryl sulfides via the Suzuki-Miyaura coupling of an arylboronic acid with a protected aryl thiol, followed by deprotection.

Step 1: Suzuki-Miyaura Coupling

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the protected aryl bromide (e.g., 2-ethylhexyl 3-((4-bromophenyl)thio)propanoate) (1.0 equiv), the arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

  • Add a suitable solvent, such as toluene, and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 equiv).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected diaryl sulfide.

Step 2: Deprotection

  • Dissolve the purified protected diaryl sulfide in a suitable solvent, such as ethanol (EtOH).

  • Add a base, such as sodium ethoxide (NaOEt), and stir the mixture at room temperature.

  • Monitor the deprotection reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with an acid, such as aqueous citric acid.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final diaryl sulfide.

Protocol 2: Synthesis of Symmetrical Diaryl Sulfides using Sodium Thiosulfate

This protocol provides a method for the one-pot synthesis of symmetrical diaryl sulfides from aryl iodides using sodium thiosulfate as the sulfur source.[1]

  • In a Schlenk tube under a nitrogen atmosphere, combine the aryl iodide (2.0 mmol), sodium thiosulfate (Na₂S₂O₃) (4.0 mmol), the palladium catalyst (e.g., Pd@COF-TB, 40 mg), and N,N-diisopropylethylamine (DIPEA) (4.0 mmol).[1]

  • Add dimethylformamide (DMF) (6.0 mL) as the solvent.[1]

  • Stir the mixture at 120 °C and monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (6 mL) and extract with ethyl acetate (3 x 5 mL).[1]

  • Wash the combined organic extracts with saturated aqueous sodium chloride (brine) (3 x 5 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.[1]

  • Purify the crude product by column chromatography to obtain the symmetrical diaryl sulfide.

Mandatory Visualizations

Suzuki_Miyaura_Diaryl_Sulfide_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_complex1 Ar^1-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition pd_complex2 Ar^1-Pd(II)(SAr^2)L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination diaryl_sulfide Ar^1-S-Ar^2 pd_complex2->diaryl_sulfide aryl_halide Ar^1-X aryl_halide->pd0 thiol Ar^2-SH thiol->pd_complex1 base Base base->pd_complex1

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for diaryl sulfide synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection start Combine Aryl Halide, Protected Aryl Thiol, and Pd Catalyst add_solvent_base Add Solvent and Aqueous Base start->add_solvent_base purge Purge with Inert Gas add_solvent_base->purge heat Heat to Reflux (4-24h) purge->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Extract and Wash cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography dissolve Dissolve Protected Diaryl Sulfide chromatography->dissolve add_base_deprotect Add Base for Deprotection dissolve->add_base_deprotect neutralize_extract Neutralize and Extract add_base_deprotect->neutralize_extract final_product Final Diaryl Sulfide neutralize_extract->final_product

Caption: Experimental workflow for unsymmetrical diaryl sulfide synthesis.

References

Application Notes and Protocols: The Role of Di-p-tolyl sulphide in Extreme-Pressure (EP) Lubrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and evaluation of di-p-tolyl sulphide as an extreme-pressure (EP) additive in lubricants. This document details its mechanism of action, presents illustrative performance data, and provides standardized experimental protocols for its evaluation.

Introduction to this compound as an EP Additive

This compound is an organosulfur compound with the chemical formula (CH₃C₆H₄)₂S. Its molecular structure, characterized by a sulfur atom bonded to two p-tolyl groups, makes it a candidate for applications in extreme-pressure lubrication. Under conditions of high load and temperature, where the hydrodynamic lubricant film breaks down, EP additives like this compound play a crucial role in preventing catastrophic wear and seizure of metal components. They function by forming a protective, sacrificial tribofilm on the metal surfaces, which has a lower shear strength than the base metal, thereby reducing friction and preventing welding. Aromatic sulfides are a class of sulfur-containing compounds that can be used as antioxidants and EP additives in lubricating oils.

Mechanism of Action

The efficacy of sulfur-containing EP additives, including aromatic sulfides like this compound, is attributed to their ability to react with metal surfaces at elevated temperatures and pressures to form a protective layer. This process can be summarized in the following stages:

  • Adsorption: Under boundary lubrication conditions, the this compound molecules, which are polar, adsorb onto the metal surfaces.

  • Tribochemical Reaction: The high localized temperatures and pressures generated at the asperity contacts of the moving metal surfaces provide the activation energy for the C-S bonds in the this compound to cleave. This releases reactive sulfur.

  • Tribofilm Formation: The reactive sulfur then chemically reacts with the iron on the steel surfaces to form a sacrificial layer of iron sulfides (FeS).[1]

  • Lubrication: This iron sulfide layer possesses a lamellar crystal structure with low shear strength, which allows it to be easily sheared, thus reducing friction and preventing direct metal-to-metal contact and subsequent welding.

The following diagram illustrates the proposed signaling pathway for the action of this compound in EP lubrication.

EP_Mechanism cluster_0 Lubricant Bulk cluster_1 Metal Surface Di-p-tolyl\nSulphide Di-p-tolyl Sulphide Adsorption Adsorption Di-p-tolyl\nSulphide->Adsorption Tribochemical\nReaction Tribochemical Reaction Adsorption->Tribochemical\nReaction High Pressure & Temperature Iron Sulphide\n(FeS) Tribofilm Iron Sulphide (FeS) Tribofilm Tribochemical\nReaction->Iron Sulphide\n(FeS) Tribofilm Reaction with Fe Reduced Friction\n& Wear Reduced Friction & Wear Iron Sulphide\n(FeS) Tribofilm->Reduced Friction\n& Wear Low Shear Strength

Caption: Proposed mechanism of this compound in EP lubrication.

Illustrative Performance Data

Table 1: Extreme-Pressure Properties (ASTM D2783)

Lubricant FormulationWeld Load (kgf)Load-Wear Index (LWI)
Base Oil (ISO VG 460)16030
Base Oil + 2% Dibenzyl Disulfide31565

Table 2: Wear Preventive Characteristics (ASTM D4172)

Lubricant FormulationWear Scar Diameter (mm)
Base Oil (ISO VG 460)0.85
Base Oil + 2% Dibenzyl Disulfide0.45

Note: The data presented is illustrative for dibenzyl disulfide and serves to demonstrate the potential performance improvement when using an aromatic sulfide EP additive.

Experimental Protocols

The following are detailed protocols for the standardized tests used to evaluate the performance of EP additives like this compound.

4.1. Protocol for Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method - ASTM D2783)

Objective: To determine the load-carrying properties of a lubricating fluid, specifically its Weld Point and Load-Wear Index.

Apparatus: Four-Ball Extreme-Pressure Tester.

Materials:

  • Test lubricant (e.g., Base oil with a specified concentration of this compound)

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Cleaning solvent (e.g., n-heptane)

Procedure:

  • Preparation:

    • Thoroughly clean the test balls, ball pot, and locking ring with the cleaning solvent and dry them.

    • Place three clean balls into the ball pot and secure them with the locking ring.

    • Pour the test lubricant into the pot until the balls are fully submerged.

    • Secure a fourth clean ball into the chuck of the test machine.

  • Test Execution:

    • Assemble the ball pot onto the machine.

    • Start the motor, which rotates the top ball at 1770 ± 60 rpm.

    • Apply an initial load and run the test for 10 seconds.

    • After each 10-second run, stop the machine, disassemble, and measure the wear scars on the three stationary balls.

    • Increase the load to the next level (as specified in the ASTM standard) and repeat the 10-second test with a fresh set of balls and lubricant.

    • Continue this process of incrementally increasing the load until the weld point is reached. The weld point is the lowest load at which the rotating ball welds to the stationary balls.

  • Data Analysis:

    • Record the load at which welding occurs as the Weld Load.

    • Measure the wear scar diameters for each load step before welding.

    • Calculate the Load-Wear Index (LWI) using the wear scar data from the ten runs immediately preceding the weld point, as detailed in the ASTM D2783 standard.

4.2. Protocol for Wear Preventive Characteristics of Lubricating Fluids (Four-Ball Method - ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus: Four-Ball Wear Tester.

Materials:

  • Test lubricant (e.g., Base oil with a specified concentration of this compound)

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Cleaning solvent (e.g., n-heptane)

Procedure:

  • Preparation:

    • Follow the same cleaning and assembly procedure as in the ASTM D2783 protocol.

  • Test Execution:

    • Assemble the ball pot onto the machine.

    • Apply a specified load (typically 15 kgf or 40 kgf).

    • Heat the lubricant to a specified temperature (typically 75 °C).

    • Start the motor to rotate the top ball at 1200 ± 60 rpm for a duration of 60 minutes.

  • Data Analysis:

    • After the test, disassemble the ball pot and measure the wear scars on the three stationary balls using a microscope.

    • Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better wear prevention properties.[2]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

ASTM_D2783_Workflow cluster_workflow ASTM D2783 Experimental Workflow Start Start Clean_Apparatus Clean and Assemble Four-Ball Apparatus Start->Clean_Apparatus Add_Lubricant Add Test Lubricant Clean_Apparatus->Add_Lubricant Set_Initial_Load Set Initial Load Add_Lubricant->Set_Initial_Load Run_Test Run Test for 10s at 1770 rpm Set_Initial_Load->Run_Test Check_Weld Welding Occurred? Run_Test->Check_Weld Measure_Scars Measure Wear Scars Check_Weld->Measure_Scars No Record_Weld_Load Record Weld Load Check_Weld->Record_Weld_Load Yes Increase_Load Increase Load to Next Step Measure_Scars->Increase_Load Increase_Load->Run_Test Calculate_LWI Calculate Load-Wear Index Record_Weld_Load->Calculate_LWI End End Calculate_LWI->End

Caption: Workflow for ASTM D2783 EP Test.

References

Electrochemical Applications of Di-p-tolyl Sulfide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the electrochemical applications of di-p-tolyl sulfide and its derivatives, with a focus on their potential as corrosion inhibitors, in electrochemical sensors, and as electrocatalytic materials. Detailed protocols for key experimental techniques are provided to facilitate further research and development in these areas.

Corrosion Inhibition

Di-p-tolyl sulfide derivatives, particularly di-p-tolyl sulfoxide, have been identified as promising corrosion inhibitors for metals such as mild steel in acidic environments. The lone pair of electrons on the sulfur atom and the π-electrons of the tolyl groups facilitate the adsorption of these molecules onto the metal surface, forming a protective layer that inhibits corrosion. Computational studies suggest a significant potential for these compounds in corrosion protection.

Application Note: Di-p-tolyl Sulfoxide as a Corrosion Inhibitor for Mild Steel

This note outlines the use of di-p-tolyl sulfoxide as a potential corrosion inhibitor for mild steel in acidic media. The inhibiting action is attributed to the formation of a protective film on the steel surface through the adsorption of the sulfoxide molecules.

Table 1: Computationally Predicted Anticorrosive Activity of Various Sulfoxides

CompoundPredicted Anticorrosive Activity Ranking
Dibenzyl sulfoxide1
Di-n-butyl sulfoxide2
Di-p-tolyl sulfoxide 3
Diphenyl sulfoxide4
Tetramethylene sulfoxide5
Dimethyl sulfoxide6

Source: Based on computational studies suggesting the influence of electron density on the sulfur atom and the rate of reduction to sulfide on the anticorrosive activity.[1]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition efficiency of di-p-tolyl sulfide derivatives using standard electrochemical techniques.

Protocol 1: Potentiodynamic Polarization Measurement

This protocol determines the effect of an inhibitor on the anodic and cathodic corrosion reactions.

1. Materials and Equipment:

  • Potentiostat/Galvanostat
  • Three-electrode corrosion cell (working electrode: mild steel coupon, counter electrode: platinum foil, reference electrode: saturated calomel electrode - SCE)
  • Mild steel coupons (e.g., C38 steel)
  • Corrosive medium (e.g., 1 M HCl or 2 M H₂SO₄)
  • Di-p-tolyl sulfide derivative inhibitor solution of various concentrations
  • Polishing paper (up to 1200 grit), acetone, and distilled water for electrode preparation

2. Procedure:

  • Mechanically polish the mild steel working electrode with successively finer grades of polishing paper, degrease with acetone, rinse with distilled water, and dry.
  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
  • Fill the cell with the corrosive medium containing a specific concentration of the di-p-tolyl sulfide derivative inhibitor.
  • Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
  • Perform the potentiodynamic polarization scan from a potential of -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
  • Record the polarization curve (log current density vs. potential).
  • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel extrapolation of the anodic and cathodic curves.
  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

This protocol provides information about the kinetics of the electrode processes and the properties of the protective film.

1. Materials and Equipment:

  • Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer.

2. Procedure:

  • Prepare and assemble the electrochemical cell as described in Protocol 1.
  • Allow the OCP to stabilize.
  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
  • Record the impedance data and present it as Nyquist and Bode plots.
  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

Table 2: Example of Expected Potentiodynamic Polarization Data for a Di-p-tolyl Sulfide Derivative

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)IE%
Blank (0)-45050080120-
0.1-4401507811570
0.5-435757511085
1.0-430407210592

Note: This is hypothetical data based on typical results for similar organic inhibitors.

Table 3: Example of Expected Electrochemical Impedance Spectroscopy Data for a Di-p-tolyl Sulfide Derivative

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)IE%
Blank (0)50200-
0.120010075
0.55505090.9
1.010003095

Note: This is hypothetical data based on typical results for similar organic inhibitors.

Visualization of Corrosion Inhibition Mechanism

Corrosion_Inhibition H+ H⁺ Ions Surface_e e⁻ (Cathodic Site) H+->Surface_e Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Ions Inhibitor Di-p-tolyl Sulfide Derivative Fe Fe (Anodic Site) Inhibitor->Fe Adsorption on Anodic Sites Inhibitor->Surface_e Adsorption on Cathodic Sites Fe2+ Fe²⁺ Ions Fe->Fe2+ Anodic Dissolution (Corrosion)

Caption: Adsorption of di-p-tolyl sulfide derivatives on steel surface.

Electrochemical Sensors

Polymers derived from di-p-tolyl sulfide can be explored for the fabrication of chemically modified electrodes for electrochemical sensing. The aromatic and sulfur-containing nature of these polymers can provide active sites for the accumulation and detection of various analytes, including heavy metal ions and organic molecules.

Application Note: Poly(di-p-tolyl sulfide) Modified Electrode for Analyte Detection

This note describes the potential use of a poly(di-p-tolyl sulfide) modified electrode for the sensitive and selective detection of target analytes. The polymer film can be electrochemically deposited on a glassy carbon electrode (GCE) or other suitable substrates.

Potential Analytes:

  • Heavy Metal Ions: The sulfur atoms in the polymer backbone can act as soft Lewis bases, showing an affinity for soft Lewis acidic heavy metal ions such as Pb²⁺, Cd²⁺, and Hg²⁺.

  • Organic Molecules: The aromatic rings can facilitate π-π stacking interactions with aromatic organic molecules, enabling their detection. The polymer may also exhibit electrocatalytic activity towards the oxidation or reduction of certain organic compounds like ascorbic acid.

Experimental Protocol

Protocol 3: Fabrication and Characterization of a Poly(di-p-tolyl sulfide) Modified Electrode

1. Materials and Equipment:

  • Potentiostat/Galvanostat
  • Three-electrode cell (working electrode: GCE, counter electrode: platinum wire, reference electrode: Ag/AgCl)
  • Di-p-tolyl sulfide monomer
  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
  • Analyte solutions (e.g., standard solutions of Pb²⁺, ascorbic acid)
  • Polishing materials for GCE

2. Procedure:

  • Polish the GCE to a mirror finish, sonicate in distilled water and acetone, and dry.
  • Prepare a solution of the di-p-tolyl sulfide monomer in the supporting electrolyte.
  • Perform electropolymerization by cyclic voltammetry (e.g., scanning the potential between -0.5 V and +1.5 V vs. Ag/AgCl for several cycles) or potentiostatically (applying a constant potential).
  • After polymerization, rinse the modified electrode with the solvent to remove any unreacted monomer.
  • Characterize the polymer film using techniques like cyclic voltammetry in a monomer-free electrolyte and scanning electron microscopy (SEM).
  • For sensing applications, immerse the modified electrode in a solution containing the target analyte and use a suitable voltammetric technique (e.g., differential pulse voltammetry or square wave voltammetry) for detection.

Visualization of Sensing Mechanism

Sensing_Mechanism Analyte Target Analyte (e.g., Pb²⁺) Modified_Electrode Poly(di-p-tolyl sulfide) Modified Electrode Analyte->Modified_Electrode Adsorption/ Interaction Electrochemical_Signal Electrochemical Signal (Current/Potential Change) Modified_Electrode->Electrochemical_Signal Electrochemical Transduction

Caption: Analyte detection at a modified electrode surface.

Electrocatalysis

Di-p-tolyl sulfide derivatives have the potential to be used as ligands for the synthesis of metal complexes with electrocatalytic activity. The sulfur atom can coordinate with various metal centers, and the electronic properties of the tolyl groups can be tuned to optimize the catalytic performance.

Application Note: Di-p-tolyl Sulfide-Based Electrocatalysts

This note highlights the prospective application of metal complexes incorporating di-p-tolyl sulfide derivatives as electrocatalysts for important reactions such as the oxygen reduction reaction (ORR), which is crucial for fuel cells.

Potential Advantages:

  • The sulfur atom can provide strong coordination to metal centers, leading to stable catalysts.

  • The electronic environment of the metal center can be modulated by introducing different substituents on the tolyl rings, thereby tuning the catalytic activity.

Experimental Protocol

Protocol 4: Evaluation of Electrocatalytic Activity using Rotating Disk Electrode (RDE) Voltammetry

1. Materials and Equipment:

  • Potentiostat/Galvanostat with a rotating disk electrode setup
  • Three-electrode cell (working electrode: glassy carbon RDE, counter electrode: platinum wire, reference electrode: Ag/AgCl)
  • Di-p-tolyl sulfide-based metal complex catalyst
  • Nafion solution (as a binder)
  • Ink preparation solvents (e.g., isopropanol, water)
  • Electrolyte saturated with the reactant gas (e.g., O₂-saturated 0.1 M KOH for ORR)

2. Procedure:

  • Prepare a catalyst ink by dispersing the di-p-tolyl sulfide-based metal complex and a conductive support (e.g., carbon black) in a mixture of water, isopropanol, and Nafion solution, followed by sonication.
  • Drop-cast a known volume of the catalyst ink onto the polished GCE of the RDE and let it dry to form a thin film.
  • Assemble the electrochemical cell with the catalyst-modified RDE.
  • Saturate the electrolyte with the reactant gas (e.g., O₂) by bubbling for at least 30 minutes.
  • Perform linear sweep voltammetry at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while maintaining a blanket of the reactant gas over the electrolyte.
  • Analyze the data using the Koutecký-Levich equation to determine the number of electrons transferred and the kinetic current density, which are key performance metrics for the electrocatalyst.

Visualization of Electrocatalytic Process

Electrocatalysis Reactant Reactant (e.g., O₂) Catalyst_Surface Di-p-tolyl Sulfide -Metal Complex (on Electrode) Reactant->Catalyst_Surface Adsorption & Activation Product Product (e.g., H₂O) Catalyst_Surface->Product Reaction & Desorption e- e⁻ e-->Catalyst_Surface

Caption: Electrocatalytic reaction at the catalyst surface.

References

Application Notes and Protocols: The Utility of the Di-p-tolyl Sulfide Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-p-tolyl sulfide, a diaryl sulfide, and its oxidized derivatives, particularly di-p-tolyl sulfone, represent a core structural motif of significant interest in medicinal chemistry. While di-p-tolyl sulfide itself may not be a direct starting material for many pharmaceuticals, the diaryl sulfide and sulfone frameworks are present in a variety of biologically active molecules. This application note will explore the utility of this structural class in pharmaceutical synthesis, with a detailed focus on the synthesis of Celecoxib, a selective COX-2 inhibitor, which features a diaryl sulfone-like core.

The central sulfur atom in diaryl sulfides can exist in various oxidation states (sulfide, sulfoxide, sulfone), each imparting distinct electronic and steric properties to the molecule. This versatility allows for the fine-tuning of a compound's pharmacological profile. For instance, the sulfone group in many pharmaceuticals acts as a key hydrogen bond acceptor, crucial for binding to target enzymes.

This document provides detailed experimental protocols for the synthesis of a key pharmaceutical exemplifying the di-p-tolyl structural element, quantitative data for the synthetic steps, and a visualization of the relevant biological pathway.

Case Study: Synthesis of Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its structure contains a p-tolyl group and a phenylsulfonamide moiety attached to a central pyrazole ring, which is structurally analogous to a di-p-tolyl sulfone framework. The synthesis of Celecoxib is a well-established process that highlights the construction of this key pharmaceutical scaffold.

Experimental Protocols

The synthesis of Celecoxib is typically achieved through a two-step process: a Claisen condensation to form a 1,3-dione intermediate, followed by a cyclization reaction with a substituted hydrazine.[3][4]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Intermediate 1)

This step involves the Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate in the presence of a base.[3][5]

  • Reagents and Materials:

    • p-Methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide (25% in methanol)

    • Toluene

    • Hydrochloric acid (15%)

    • Petroleum ether

    • 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnels.

  • Procedure:

    • To the 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

    • Stir the mixture and heat to 60-65 °C.

    • Concurrently, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise to the flask.

    • After the addition is complete, maintain the temperature at 60-65 °C and continue stirring for 1 hour.[5]

    • Cool the reaction mixture to 30 °C.

    • Slowly add 120 mL of 15% hydrochloric acid dropwise to quench the reaction.

    • Allow the layers to separate and collect the organic layer.

    • Evaporate the organic layer to dryness under reduced pressure to obtain a residue.

    • Add 200 mL of petroleum ether to the residue to induce crystallization.

    • Filter the solid and dry to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Synthesis of Celecoxib

This step involves the cyclization of the 1,3-dione intermediate with 4-sulfonamidophenylhydrazine hydrochloride.[3]

  • Reagents and Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Intermediate 1)

    • 4-Sulfonamidophenylhydrazine hydrochloride

    • Ethyl acetate

    • Isopropyl alcohol

    • Concentrated hydrochloric acid

    • Purified water

    • 1000 mL three-necked flask equipped with a stirrer and condenser.

  • Procedure:

    • In the 1000 mL three-necked flask, add 80 mL of ethyl acetate, 200 mL of isopropyl alcohol, and 33 g (131 mmol) of Intermediate 1.

    • Stir the mixture and add 16.0 mL of concentrated hydrochloric acid.

    • Add 29.3 g (131 mmol) of 4-sulfonamidophenylhydrazine hydrochloride to the mixture.

    • Heat the reaction mixture to 60 °C and maintain for 1 hour.[3]

    • Monitor the reaction completion by HPLC.

    • Cool the mixture to room temperature.

    • Add 530 mL of purified water to induce crystallization of the crude Celecoxib.

    • Filter the solid product.

  • Purification:

    • Dissolve the crude Celecoxib in ethanol by heating.

    • Add activated carbon and stir for a short period to decolorize.

    • Filter the hot solution.

    • Cool the filtrate to 10-30 °C and add water to induce recrystallization.

    • Filter the purified Celecoxib and dry under vacuum.

Data Presentation
Reaction Step Reactants Key Reaction Conditions Product Yield Purity
1 p-Methylacetophenone, Ethyl trifluoroacetateSodium hydride, Toluene, 60-65 °C, 1h1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione96%[5]-
2 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Sulfonamidophenylhydrazine hydrochlorideEthyl acetate, Isopropyl alcohol, HCl, 60 °C, 1hCelecoxib95.6%[3]99.7%[3]
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Di-p-tolyl sulfide C14H14S214.3355-57
Di-p-tolyl sulfone C14H14O2S246.32158-160
Celecoxib C17H14F3N3O2S381.37157-159

Visualizations

Experimental Workflow: Synthesis of Celecoxib

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization and Purification A p-Methylacetophenone + Ethyl trifluoroacetate B Reaction with NaH in Toluene (60-65 °C, 1h) A->B C Acidic Workup (HCl) B->C D Crystallization (Petroleum Ether) C->D E Intermediate 1: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione D->E F Intermediate 1 + 4-Sulfonamidophenylhydrazine HCl G Reaction in EtOAc/IPA with HCl (60 °C, 1h) F->G H Crystallization (Water) G->H I Crude Celecoxib H->I J Recrystallization (Ethanol/Water) I->J K Purified Celecoxib J->K

Caption: Workflow for the two-step synthesis of Celecoxib.

Signaling Pathway: Mechanism of Action of Celecoxib

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammation) AA->COX2 PGs_gastro Prostaglandins (Gastroprotective) COX1->PGs_gastro PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Gastric Gastric Mucosa Protection PGs_gastro->Gastric Maintains Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Promotes Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Di-p-tolyl Sulphide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of di-p-tolyl sulphide (4,4'-dimethyldiphenyl sulphide).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound can be broadly categorized into two main approaches: nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.[1]

  • Nucleophilic Substitution: These methods involve the reaction of a sulfur-based nucleophile with an electrophilic p-tolyl source. A common example is the reaction of p-toluenethiol with a p-tolyl halide.[1] For industrial-scale production, the reaction of a p-tolyl halide with sodium sulfide (Na₂S) is often used due to the low cost of starting materials.[1]

  • Transition Metal-Catalyzed Cross-Coupling: These modern methods offer high efficiency and functional group tolerance.[2][3] Palladium, copper, and nickel-based catalysts are frequently used to couple aryl halides or their equivalents with a sulfur source.[4][5] For instance, a palladium-catalyzed reaction of a p-tolyl iodide with sodium thiosulfate (Na₂S₂O₃) can produce symmetrical diaryl sulfides in high yields.[4]

  • Grignard Reagent Method: A classic laboratory approach involves reacting a p-tolylmagnesium bromide (a Grignard reagent) with a sulfur donor like sulfur dichloride (SCl₂).[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, or the formation of side products. See the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.

Q3: I am observing significant amounts of di-p-tolyl disulfide as a byproduct. How can I prevent this?

A3: The formation of di-p-tolyl disulfide ((p-Tol)₂S₂) often occurs due to the oxidative coupling of p-toluenethiol, especially in the presence of air (oxygen).

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive thiol intermediates.[1]

  • Control of Sulfur Source: When using certain sulfur sources like sodium thiosulfate, the reaction conditions must be carefully optimized to favor the sulfide over the disulfide product.[4] In some cases, specific catalytic systems are designed to selectively produce disulfides.[6]

Q4: Besides the disulfide, what other byproducts should I look out for?

A4: A common byproduct, particularly in transition metal-catalyzed reactions, is the Ullmann-type biaryl coupling product (4,4'-dimethylbiphenyl).[4] The choice of ligand and base can be critical in suppressing this side reaction. For example, using N,N-Diisopropylethylamine (DIPEA) as a base has been shown to effectively inhibit the formation of biphenyl byproducts in certain palladium-catalyzed systems.[4]

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification typically involves a standard workup followed by chromatography or crystallization.

  • Workup: After the reaction is complete, the mixture is typically cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed (e.g., with brine), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under vacuum.[4]

  • Purification: The crude product can be further purified by:

    • Column Chromatography: Using silica gel or alumina with a non-polar eluent such as hexane is a common method.[7]

    • Crystallization: Recrystallizing the crude solid from a solvent like methanol can yield pure this compound.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Reagent Quality 1. Verify the purity of starting materials (e.g., p-tolyl halide, p-toluenethiol) via NMR or GC-MS. 2. Use freshly distilled solvents and ensure reagents like Grignard reagents are properly titrated. 3. Ensure bases (e.g., DIPEA, KOH) have not degraded.
Catalyst Inactivity (for metal-catalyzed reactions) 1. Ensure the catalyst has not been deactivated by exposure to air or moisture; use Schlenk techniques.[4] 2. Verify the correct catalyst loading; too little may result in low conversion. 3. Consider a different ligand or catalyst system if the current one is ineffective for your specific substrates.[3][5]
Suboptimal Reaction Conditions 1. Temperature: Ensure the reaction is maintained at the optimal temperature. Some reactions require heating (e.g., 120 °C) to proceed to completion.[4] 2. Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF are common for cross-coupling reactions.[4] 3. Concentration: Ensure reactant concentrations are within the optimal range as described in the protocol.
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] 2. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

Logical Flowchart: Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield Start Low Yield of This compound Reagents Check Reagent Quality (Purity, Activity) Start->Reagents Conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) Start->Conditions Byproducts Analyze for Byproducts (TLC, GC-MS, NMR) Start->Byproducts Reagents_Sol Use Purified Reagents & Anhydrous Solvents Reagents->Reagents_Sol Conditions_Sol Optimize Temperature, Solvent, or Reaction Time Conditions->Conditions_Sol Byproducts_Sol Adjust Stoichiometry or Change Ligand/Base Byproducts->Byproducts_Sol End Improved Yield Reagents_Sol->End Re-run Experiment Conditions_Sol->End Re-run Experiment Byproducts_Sol->End Re-run Experiment G General Workflow for Pd-Catalyzed Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants (Aryl Halide, S-Source) B Add Catalyst & Base A->B C Establish Inert Atmosphere (N₂) B->C D Add Solvent (e.g., DMF) C->D E Heat & Stir (e.g., 120 °C) D->E F Monitor Progress (TLC / HPLC) E->F G Cool & Quench (H₂O) F->G H Extract with Organic Solvent G->H I Wash, Dry, & Concentrate H->I J Purify (Chromatography / Crystallization) I->J K Final Product J->K

References

Technical Support Center: Purification of Crude 4,4'-Dimethyldiphenyl Sulphide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 4,4'-dimethyldiphenyl sulphide (also known as di-p-tolyl sulfide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4,4'-dimethyldiphenyl sulphide?

A1: Common impurities largely depend on the synthetic route used. However, they typically include:

  • Unreacted starting materials: Such as p-toluenethiol and a p-tolyl halide or other coupling partner.

  • Side products: Including di-p-tolyl disulfide, which can form through the oxidative coupling of p-toluenethiol.

  • Oxidation products: 4,4'-dimethyldiphenyl sulfoxide and 4,4'-dimethyldiphenyl sulfone can form if the sulfide is exposed to oxidizing conditions during synthesis or workup.

  • Catalyst residues: If a metal-catalyzed cross-coupling reaction is used, trace amounts of the catalyst (e.g., palladium) may be present.

Q2: What is the expected appearance and melting point of pure 4,4'-dimethyldiphenyl sulphide?

A2: Pure 4,4'-dimethyldiphenyl sulphide is a white solid.[1] Its reported melting point is in the range of 55-57.3 °C.[1][2] A broad melting point range or a value significantly lower than this suggests the presence of impurities.

Q3: Which analytical techniques are recommended to assess the purity of 4,4'-dimethyldiphenyl sulphide?

A3: Several techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity. A reverse-phase method is often suitable.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and detect the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude 4,4'-dimethyldiphenyl sulphide.

Recrystallization

Problem: The compound does not crystallize from the chosen solvent.

Possible CauseSolution
The compound is too soluble in the chosen solvent at room temperature.Select a less polar solvent or a solvent mixture. For instance, if the compound is very soluble in dichloromethane, try a less polar solvent like hexane or a mixture of dichloromethane and hexane.
The solution is not saturated.Concentrate the solution by evaporating some of the solvent.
The presence of impurities is inhibiting crystallization.Try to pre-purify the crude material using a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also induce crystallization.

Problem: The recrystallized product is still impure (e.g., low melting point, multiple spots on TLC).

Possible CauseSolution
The chosen solvent is not effective at separating the impurities.Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Based on related compounds, ethanol or toluene could be suitable options.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Co-precipitation of impurities.A second recrystallization step may be necessary to achieve the desired purity.
Column Chromatography

Problem: Poor separation of the desired product from impurities on the silica gel column.

Possible CauseSolution
The eluent system is not optimized.The polarity of the eluent is critical. For a relatively non-polar compound like 4,4'-dimethyldiphenyl sulphide, start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Monitor the separation using TLC to find the optimal solvent ratio.
The column is overloaded.Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
The sample was not loaded onto the column correctly.Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and apply it to the top of the column in a narrow band. Alternatively, "dry-loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can improve resolution.

Problem: The product is eluting too quickly or not at all.

Possible CauseSolution
The eluent is too polar.If the product is eluting with the solvent front (high Rf value), decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate in hexane).
The eluent is not polar enough.If the product is stuck at the top of the column (low Rf value), increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).
Vacuum Distillation

Problem: The compound is not distilling at the expected temperature.

Possible CauseSolution
The vacuum is not low enough.Check the vacuum pump and the system for leaks. A lower pressure will result in a lower boiling point.
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
The presence of high-boiling impurities.If the temperature required for distillation is significantly higher than expected, the crude material may contain high-boiling impurities. A preliminary purification by column chromatography may be necessary.

Problem: The product decomposes during distillation.

Possible CauseSolution
The heating temperature is too high.Use a lower vacuum to allow for distillation at a lower temperature. Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the compound at the given pressure.
Prolonged heating.Distill the compound as quickly as possible once the distillation temperature is reached.

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

A well-executed TLC is crucial for monitoring the progress of purification.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined experimentally to achieve an Rf value of 0.3-0.5 for the desired product.

  • Visualization:

    • UV light (254 nm): The compound should appear as a dark spot on a fluorescent background.

    • Iodine chamber: The compound will likely stain brown.

    • Potassium permanganate stain: The sulfide may be oxidized, resulting in a colored spot.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude 4,4'-dimethyldiphenyl sulphide. Add a potential solvent (e.g., hexane, ethanol, or a mixture) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (a low-polarity mixture of hexane and ethyl acetate, determined by prior TLC analysis). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude 4,4'-dimethyldiphenyl sulphide in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Heating: Place the flask containing the crude 4,4'-dimethyldiphenyl sulphide in a heating mantle.

  • Vacuum Application: Gradually apply the vacuum to the system.

  • Distillation: Slowly heat the sample until it begins to boil and the vapor temperature stabilizes. Collect the fraction that distills over at a constant temperature.

  • Discontinuation: Once the desired product has been collected, remove the heat source before releasing the vacuum.

Quantitative Data

ParameterValueReference
Molecular Formula C₁₄H₁₄S[1][4][5]
Molecular Weight 214.33 g/mol [1][4]
Appearance White solid[1]
Melting Point 55-56 °C[1]
CAS Number 620-94-0[1][4][5]

Visualizations

Purification_Workflow Crude Crude 4,4'-Dimethyldiphenyl Sulphide Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Distillation Vacuum Distillation Crude->Distillation For Liquid Impurities Recrystallization->Column Further Purification Needed Pure Pure Product Recrystallization->Pure High Purity Column->Pure Distillation->Pure Analysis Purity Analysis (TLC, HPLC, NMR, MP) Pure->Analysis Troubleshooting_TLC cluster_TLC TLC Troubleshooting cluster_Streaking Solutions for Streaking cluster_NoSeparation Solutions for No Separation Start Run TLC of Crude Material Problem Problem Identified? Start->Problem Streaking Streaking Spot Problem->Streaking Yes NoSeparation Spots Not Separated Problem->NoSeparation Yes GoodSeparation Good Separation Problem->GoodSeparation No Dilute Dilute Sample Streaking->Dilute ChangeSolvent Add Acid/Base to Eluent Streaking->ChangeSolvent AdjustPolarity Adjust Eluent Polarity NoSeparation->AdjustPolarity TryDifferentSolvent Try Different Solvent System NoSeparation->TryDifferentSolvent Dilute->Start ChangeSolvent->Start AdjustPolarity->Start TryDifferentSolvent->Start

References

Improving the stability and handling of Di-p-tolyl sulphide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Di-p-tolyl Sulphide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of this compound.

1. Storage and Handling

  • Question: What are the ideal storage conditions for this compound to ensure its stability? Answer: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. Improper storage can lead to gradual oxidation.

  • Question: I noticed the this compound powder has a slight yellowish tint. Is it still usable? Answer: A slight yellowish tint can indicate the presence of minor impurities or slight oxidation. For most applications, this should not significantly affect the outcome. However, for high-purity applications, such as in the final steps of drug synthesis, purification by recrystallization is recommended.

  • Question: What solvents are recommended for dissolving this compound? Answer: this compound is readily soluble in non-polar organic solvents. For detailed solubility information, please refer to the data table below.

2. Synthesis and Purification

  • Question: My synthesis of this compound resulted in a low yield. What are the common pitfalls? Answer: Low yields in diaryl sulfide synthesis, such as through an Ullmann condensation, can be due to several factors. Ensure that your reagents, especially the copper catalyst, are pure and that the reaction is conducted under an inert atmosphere to prevent side reactions. The reaction temperature is also a critical parameter that needs to be carefully controlled.

  • Question: I am having trouble purifying this compound. What is the most effective method? Answer: Recrystallization is a highly effective method for purifying this compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The choice of solvent is crucial for successful recrystallization.

  • Question: How can I monitor the progress of a reaction involving this compound? Answer: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of reactions involving this compound. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

3. Reactions and Stability

  • Question: I am trying to oxidize this compound to the corresponding sulfone, but the reaction is incomplete. What can I do? Answer: Incomplete oxidation can occur due to insufficient oxidizing agent or suboptimal reaction conditions. Ensure you are using a sufficient excess of the oxidizing agent, such as hydrogen peroxide. If the reaction is still sluggish, increasing the reaction temperature or extending the reaction time may be necessary. Careful monitoring by TLC is crucial to avoid over-oxidation to the sulfone if the sulfoxide is the desired product.[1]

  • Question: I observe the formation of multiple products during the oxidation of this compound. How can I improve the selectivity? Answer: The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone can be challenging. To improve selectivity for the sulfoxide, it is recommended to use a milder oxidizing agent and carefully control the stoichiometry of the oxidant.[1] Running the reaction at a lower temperature can also enhance selectivity.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 620-94-0[2]
Molecular Formula C₁₄H₁₄S[2]
Molecular Weight 214.33 g/mol [2]
Appearance White crystalline solid
Melting Point 55-58 °C
Solubility of this compound in Common Organic Solvents at 25 °C
SolventSolubility
Hexane Soluble
Toluene Soluble
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble
Ethanol Sparingly soluble
Methanol Sparingly soluble
Water Insoluble

Note: This table provides qualitative solubility data. It is recommended to perform small-scale solubility tests for specific experimental concentrations.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann-type Reaction

Objective: To synthesize this compound from 4-iodotoluene and sodium sulfide.

Materials:

  • 4-Iodotoluene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4-iodotoluene (2 equivalents), sodium sulfide nonahydrate (1 equivalent), and copper(I) iodide (0.1 equivalents).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-130 °C with stirring and maintain it at this temperature for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Protocol 2: Oxidation of this compound to Di-p-tolyl Sulfone

Objective: To oxidize this compound to Di-p-tolyl sulfone using hydrogen peroxide.

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring at room temperature. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 3: Purification of this compound by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be boiled for a few minutes.

  • Perform a hot filtration using a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven or air-dry to obtain pure this compound.

Visualizations

Sulfide Signaling Pathway

Sulfide_Signaling cluster_Extracellular Extracellular cluster_Intracellular Intracellular Sulfide_Source External Sulfide Source (e.g., H₂S donor) H2S H₂S Sulfide_Source->H2S Diffusion Persulfidation Protein Persulfidation (-SSH modification) H2S->Persulfidation Modified_Protein Functionally Altered Target Protein Persulfidation->Modified_Protein Target_Protein Target Protein (e.g., Ion Channel, Kinase) Target_Protein->Persulfidation Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Modified_Protein->Cellular_Response Endogenous_Production Endogenous H₂S Production (from Cysteine) Endogenous_Production->H2S

Caption: A generalized diagram of a hydrogen sulfide (H₂S) signaling pathway.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start Start Reactants Combine 4-Iodotoluene, Na₂S·9H₂O, and CuI in DMF Start->Reactants Reaction Heat under Inert Atmosphere (120-130°C, 12-24h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction with Toluene Monitoring->Workup Reaction Complete Purification Purify by Recrystallization from Ethanol Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: Oxidation of this compound

Oxidation_Workflow Start Start Dissolution Dissolve this compound in Glacial Acetic Acid Start->Dissolution Oxidation Add H₂O₂ (30%) and Stir at Room Temp (4-6h) Dissolution->Oxidation Monitoring Monitor by TLC Oxidation->Monitoring Monitoring->Oxidation Incomplete Quenching Quench with NaHCO₃ Solution Monitoring->Quenching Reaction Complete Extraction Extract with Dichloromethane Quenching->Extraction Isolation Dry and Evaporate Solvent Extraction->Isolation Product Crude Di-p-tolyl Sulfone Isolation->Product

Caption: Workflow for the oxidation of this compound to its sulfone.

References

Troubleshooting low yields in diaryl sulphide cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diaryl sulphide cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: Why is the yield of my diaryl sulphide cross-coupling reaction low?

Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is often the most effective.

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The active catalytic species, typically a Pd(0) or Cu(I) complex, may not be forming efficiently or could be decomposing under the reaction conditions.

    • Solution:

      • Use a Pre-catalyst: Employing a well-defined pre-catalyst can ensure the efficient generation of the active Pd(0) species.[1]

      • Degas Solvents and Reagents: Oxygen can oxidize and deactivate the catalyst. Ensure all solvents and reagents are thoroughly degassed.

      • Ligand Selection: The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reactivity. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often effective.[2][3] For copper-catalyzed systems, ligands like 1,10-phenanthroline or specific amino acids can be beneficial.[4][5]

  • Sub-optimal Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.

    • Solution:

      • Screen Different Bases: Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base can be substrate-dependent.[6][7]

      • Consider Solubility: The solubility of the base in the reaction solvent is important. For instance, Cs₂CO₃ has good solubility in many organic solvents.[1] The use of organic bases like DBU in combination with inorganic bases can be a solution for base-sensitive substrates.[1]

  • Incorrect Solvent Choice: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Solution:

      • Solvent Screening: Aprotic polar solvents like DMF, DMSO, and NMP, as well as ethereal solvents like THF and dioxane, are commonly used.[8][9] The choice of solvent can even alter the reaction outcome, as seen in copper-catalyzed reactions where DMSO favored disulfide formation and DMF favored thioacetic acid products from the same starting materials.[9]

  • Side Reactions: Competing reactions, such as the formation of biaryl byproducts (Ullmann coupling), can reduce the yield of the desired diaryl sulphide.[8]

    • Solution:

      • Optimize Ligand and Base: The choice of ligand and base can help suppress side reactions. For instance, in a palladium-catalyzed synthesis of symmetrical diaryl sulfides, DIPEA was found to inhibit the formation of biphenyl byproducts.[8]

      • Control Temperature: Running the reaction at the optimal temperature can favor the desired C-S coupling over side reactions.

Below is a troubleshooting workflow to diagnose low-yield issues:

TroubleshootingWorkflow start Low Yield Observed catalyst Check Catalyst System start->catalyst base Evaluate Base catalyst->base If catalyst is ok solution Problem Solved catalyst->solution Optimize catalyst/ligand solvent Assess Solvent base->solvent If base is optimal base->solution Screen different bases conditions Review Reaction Conditions solvent->conditions If solvent is appropriate solvent->solution Change solvent side_reactions Investigate Side Reactions conditions->side_reactions If conditions are standard conditions->solution Adjust temperature/time side_reactions->solution If side reactions are minimized side_reactions->solution Modify conditions to suppress

Caption: A logical workflow for troubleshooting low yields in diaryl sulphide cross-coupling reactions.

Question 2: My starting materials are sterically hindered. How can I improve the reaction efficiency?

Sterically hindered substrates often pose a challenge in cross-coupling reactions due to slower reaction rates.

Solutions:

  • Bulky Ligands: For palladium catalysis, employing bulky phosphine ligands can promote reductive elimination and improve yields for hindered substrates.

  • Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with hindered substrates.

  • Microwave Irradiation: Microwave-assisted synthesis can be effective for coupling sterically hindered aryl iodides or thiophenols, often leading to high yields in shorter reaction times.[4]

Question 3: I am observing the formation of diaryl disulfide as a major byproduct. How can I prevent this?

The formation of diaryl disulfide is a common side reaction, particularly in copper-catalyzed systems, arising from the oxidative coupling of the thiol.

Solutions:

  • Choice of Base: The strength of the base can influence the selectivity between diaryl sulphide and diaryl disulfide formation. Weaker bases like metal carbonates or acetates may favor the formation of the disulfide, while stronger bases like metal hydroxides can lead to the desired diaryl sulphide.[10]

  • Inert Atmosphere: Rigorously excluding oxygen from the reaction mixture by working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative disulfide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for diaryl sulphide synthesis?

The most prevalent catalytic systems are based on palladium and copper.[3][5] Nickel catalysts are also used but are less common.[3]

  • Palladium Catalysis: Often employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a phosphine ligand. These systems are known for their high efficiency and broad functional group tolerance.[2][3]

  • Copper Catalysis: Typically uses a copper(I) salt (e.g., CuI, Cu₂O) and can sometimes be performed without a ligand.[4][11] Copper catalysts are generally less expensive and less toxic than their palladium counterparts.[5]

Q2: How do I choose the right ligand for my palladium-catalyzed reaction?

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

  • Electron-rich and Bulky Ligands: Monodentate and bidentate phosphine ligands that are both electron-rich and sterically hindered are often the most effective. Examples include Buchwald-type biarylphosphines and Josiphos-type ligands.[2]

  • Ligand Screening: The optimal ligand is often substrate-dependent, and screening a small library of ligands is a common optimization strategy.

Q3: What is the general mechanism for a palladium-catalyzed diaryl sulphide cross-coupling?

The generally accepted mechanism for a palladium-catalyzed C-S cross-coupling reaction involves a catalytic cycle with three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

  • Thiolate Exchange/Transmetalation: The halide on the palladium complex is replaced by the thiolate anion.

  • Reductive Elimination: The diaryl sulphide product is formed, and the Pd(0) catalyst is regenerated.

CatalyticCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition ArX Ar-X ArX->PdII_A ArS Ar'-S⁻ PdII_B Ar-Pd(II)(SAr')L₂ ArS->PdII_B Product Ar-S-Ar' PdII_A->PdII_B Thiolate Exchange PdII_B->Pd0 Reductive Elimination PdII_B->Product

Caption: A simplified catalytic cycle for palladium-catalyzed diaryl sulphide synthesis.

Data Presentation

Table 1: Effect of Different Bases on Diaryl Sulphide Yield

EntryAryl HalideThiolCatalystBaseSolventYield (%)
1IodobenzeneThiophenolPd(dba)₂/NiXantPhosNaN(SiMe₃)₂CPME80[12]
24-IodotolueneThiophenolCuIK₂CO₃DMF95[11]
34-IodotolueneThiophenolCuICs₂CO₃DMF85[11]
46-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂/BINAPCs₂CO₃THF80[6]

Table 2: Influence of Solvent on Reaction Outcome

EntryAryl HalideSulfur SourceCatalystBaseSolventProductYield (%)
14-IodotolueneThioglycolic AcidCu(OAc)₂·H₂OK₂CO₃aq. DMSODiaryl Disulfide92[9]
24-IodotolueneThioglycolic AcidCuIK₂CO₃aq. DMFArylthio Acetic Acid95[9]
3IodobenzeneNa₂S₂O₃Pd@COF-TB/DIPEADIPEADMFDiphenyl Sulfide98[8]
4IodobenzeneNa₂S₂O₃Pd@COF-TB/DIPEADIPEADMSODiphenyl Sulfide92[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Diaryl Sulphides (Adapted from Mao et al., 2014[12])

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(dba)₂ (0.02 mmol), NiXantPhos (0.024 mmol), and NaN(SiMe₃)₂ (1.5 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add aryl benzyl sulfide (1.0 mmol), aryl bromide (1.2 mmol), and cyclopentyl methyl ether (CPME) (2.0 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulphide.

Protocol 2: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Sulphides (Adapted from Sperotto et al., 2008[11])

  • Reaction Setup: In a glass tube, combine CuI (0.025 mmol), the aryl iodide (1.0 mmol), the thiol (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add DMF (2.0 mL) to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 6-16 hours.

  • Workup: Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

References

Scaling Up Di-p-tolyl Sulphide Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of Di-p-tolyl sulphide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Method 1: Nucleophilic Aromatic Substitution with Sodium Sulphide

FAQs

  • Q1: What is the most cost-effective method for large-scale production of this compound? A1: For industrial and large-scale production, the reaction of a p-tolyl halide (e.g., p-tolyl chloride) with sodium sulphide (Na₂S) is generally the most cost-effective and scalable method.[1] This is due to the use of readily available and inexpensive starting materials.[1]

  • Q2: What are the typical reaction conditions for the sodium sulphide method? A2: This nucleophilic aromatic substitution is typically carried out in a polar solvent such as ethanol or water under reflux conditions to drive the reaction to completion.[1] Industrial processes may use higher temperatures, ranging from 175-350°C, under autogenous pressure.[1]

  • Q3: My reaction yield is low. What are the potential causes and solutions? A3:

    • Incomplete Reaction: Ensure the reaction is heated under reflux for a sufficient duration. For larger scale, longer reaction times may be necessary to achieve full conversion. Consider increasing the molar excess of sodium sulfide.[2]

    • Purity of Reactants: Use high-purity p-tolyl halide and sodium sulphide. Impurities in sodium sulphide can affect its reactivity.

    • Solvent Choice: Ensure the polar solvent is appropriate and used in sufficient volume to dissolve the reactants, particularly at larger scales.

  • Q4: I am observing significant byproduct formation. How can I minimize this? A4:

    • Side Reactions with Polysulfides: Commercial sodium sulphide can contain polysulfides, which can lead to the formation of di-p-tolyl disulfide and other related impurities. Using a high-purity grade of sodium sulphide is crucial.

    • Oxidation: While less common for the sulphide, oxidation to the corresponding sulfoxide or sulfone can occur if the reaction is exposed to air at high temperatures for extended periods. Maintaining an inert atmosphere (e.g., with nitrogen) can be beneficial.

Method 2: Ullmann Condensation

FAQs

  • Q1: When is the Ullmann condensation a suitable method for this compound synthesis? A1: The Ullmann condensation is a versatile method for forming carbon-sulfur bonds and can be used for this compound synthesis, especially when specific reaction conditions are required that are not suitable for the sodium sulphide method. Modern protocols with ligands allow for milder reaction conditions compared to the traditional high-temperature process.

  • Q2: What are the key components of an Ullmann reaction for this synthesis? A2: The reaction typically involves the coupling of a p-tolyl halide with a sulfur source, such as p-toluenethiol, in the presence of a copper catalyst.[1] A base is also required to generate the thiolate nucleophile.

  • Q3: The reaction mixture has turned black, and I have a lot of precipitate. Is this normal? A3: A black or dark reaction mixture with precipitate can be common in Ullmann couplings. This may be due to the formation of copper oxides or colloidal copper from the decomposition of the copper(I) catalyst. While a dark color doesn't always indicate a failed reaction, excessive precipitation might suggest catalyst instability and could lead to the reaction stalling.

  • Q4: My Ullmann reaction has stalled or is giving a low yield. What can I do to troubleshoot? A4:

    • Catalyst Deactivation: The copper(I) catalyst can be unstable. Ensure you are using a fresh, high-quality copper(I) source. The use of a ligand, such as 1,10-phenanthroline, can stabilize the catalyst and improve yields.

    • Ligand Selection: The choice of ligand is critical. For C-S coupling, various ligands have been shown to be effective. If one ligand is not providing good results, screening other ligands may be necessary.

    • Base and Solvent: Ensure the base is strong enough to deprotonate the thiol and that both the base and solvent are dry, as water can interfere with the reaction.

    • Inert Atmosphere: Maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidation of the copper catalyst and the thiolate.

  • Q5: What is a common byproduct in the Ullmann C-S coupling, and how can I avoid it? A5: A common side reaction is the homocoupling of the thiol to form di-p-tolyl disulfide. This can be minimized by the slow addition of the thiol to the reaction mixture and ensuring the copper catalyst is active and efficiently promotes the cross-coupling reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the scalable synthesis methods of this compound.

Table 1: Nucleophilic Aromatic Substitution with Sodium Sulphide

ParameterValueReference
Reactants p-tolyl halide, Sodium Sulphide (Na₂S)[1]
Solvent Polar (e.g., Ethanol, Water)[1]
Temperature Reflux (lab scale), 175-350 °C (industrial)[1]
Pressure Atmospheric (lab scale), Autogenous (industrial)[1]
Yield Generally high, but specific data is proprietary-

Table 2: Ullmann Condensation for Diaryl Sulphide Synthesis

ParameterValueReference
Reactants p-tolyl halide, p-toluenethiol[1]
Catalyst Copper(I) source (e.g., CuI)[3]
Ligand e.g., Diol, BINAM[1]
Solvent Acetonitrile, N,N-dimethylformamide (DMF)[1]
Temperature 82-110 °C (with modern ligands)[1]
Yield Good to Excellent[1]

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • p-tolyl chloride

  • Sodium sulphide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge sodium sulphide nonahydrate and ethanol.

  • Reagent Addition: Stir the mixture under a nitrogen atmosphere and heat to reflux until the sodium sulphide is fully dissolved.

  • Slowly add p-tolyl chloride to the refluxing solution over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at reflux for 8-12 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to dissolve the inorganic salts.

  • Acidify the mixture with hydrochloric acid to a neutral pH.

  • Extraction: Extract the product with an organic solvent like toluene.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Protocol 2: Scalable Synthesis of this compound via Ullmann Condensation

Materials:

  • p-tolyl iodide or bromide

  • p-toluenethiol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Toluene (for work-up)

  • Water

Procedure:

  • Reaction Setup: To a dry reactor equipped with a mechanical stirrer, reflux condenser, and argon inlet, add copper(I) iodide, the ligand, and the base under an argon atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF and stir the mixture. Then, add p-tolyl halide and p-toluenethiol.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow_sodium_sulfide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor with Na2S and Ethanol heat_reflux Heat to Reflux charge_reactor->heat_reflux add_ptolyl_chloride Add p-tolyl chloride heat_reflux->add_ptolyl_chloride reflux_reaction Reflux for 8-12h add_ptolyl_chloride->reflux_reaction cool_down Cool to RT reflux_reaction->cool_down add_water Add Water cool_down->add_water acidify Neutralize with HCl add_water->acidify extract Extract with Toluene acidify->extract wash Wash & Dry extract->wash purify Purify (Recrystallization/Distillation) wash->purify

Caption: Workflow for this compound synthesis via Sodium Sulphide.

experimental_workflow_ullmann cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification charge_reagents Charge Reactor with CuI, Ligand, Base add_solvent_reactants Add DMF, p-tolyl halide, p-toluenethiol charge_reagents->add_solvent_reactants heat_reaction Heat to 110-120°C for 12-24h add_solvent_reactants->heat_reaction cool_down Cool to RT heat_reaction->cool_down dilute_filter Dilute with Toluene & Filter cool_down->dilute_filter wash Wash with Water & Brine dilute_filter->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify

Caption: Workflow for this compound synthesis via Ullmann Condensation.

troubleshooting_logic cluster_sodium_sulfide Sodium Sulfide Method cluster_ullmann Ullmann Condensation start Low Yield in Synthesis ss_incomplete Incomplete Reaction? start->ss_incomplete ss_purity Impure Reactants? start->ss_purity u_catalyst Catalyst Deactivation? start->u_catalyst u_conditions Suboptimal Conditions? start->u_conditions ss_solution1 Increase reaction time/excess Na2S ss_incomplete->ss_solution1 ss_solution2 Use high-purity reagents ss_purity->ss_solution2 u_solution1 Use fresh Cu(I) source & appropriate ligand u_catalyst->u_solution1 u_solution2 Ensure inert atmosphere, dry solvent & base u_conditions->u_solution2

Caption: Troubleshooting logic for low yield of this compound.

References

Preventing oxidation of Di-p-tolyl sulphide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of starting materials and intermediates is paramount. Di-p-tolyl sulphide, a common building block, is susceptible to oxidation to its corresponding sulfoxide and sulfone, which can lead to unwanted byproducts and compromised reaction outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and prevent the oxidation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is oxidizing even though I am running the reaction under what I believe is an inert atmosphere. What are the common causes?

A1: Unwanted oxidation despite using an inert atmosphere setup is a frequent issue. The primary culprits are often trace amounts of oxygen or moisture that can enter the reaction vessel. Here are the most common sources of contamination and how to address them:

  • Inadequate Purging of the Reaction Vessel: Simply flushing the flask with an inert gas is often insufficient to remove all atmospheric oxygen.

    • Solution: Employ at least three cycles of evacuating the reaction vessel to a good vacuum (ideally below 100 mTorr) and backfilling with a high-purity inert gas (Argon or Nitrogen).[1] For highly sensitive reactions, consider flame-drying the glassware under vacuum to remove adsorbed moisture before the first backfill.

  • Leaks in the System: Small leaks in your Schlenk line or glassware connections can allow a continuous ingress of air.

    • Solution: Regularly inspect all glass joints, stopcocks, and tubing for cracks or poor seals. Ensure all ground glass joints are properly greased and sealed. A vacuum gauge can help you identify leaks by showing a failure to reach or maintain a low pressure.[2]

  • Contaminated Inert Gas: The inert gas supply itself can be a source of oxygen if not properly purified.

    • Solution: Use high-purity inert gas (99.998% or higher) and consider passing it through an oxygen and moisture trap before it enters your manifold.

  • Impure Solvents or Reagents: Solvents and reagents can contain dissolved oxygen or peroxide impurities.

    • Solution: Degas solvents prior to use. Common methods include the "freeze-pump-thaw" technique (three cycles are recommended) or sparging the solvent with a stream of inert gas for an extended period.[1] Always use freshly opened or properly stored reagents.

Q2: I am performing a reaction where an oxidizing agent is required for another functional group in my molecule. How can I selectively react it without oxidizing the this compound moiety?

A2: This is a common challenge in multi-functionalized molecules. The key is to either choose a selective oxidant or to temporarily protect the sulfide group.

  • Use of Selective Oxidizing Agents: Not all oxidizing agents have the same reactivity towards sulfides.

    • Recommendation: For other transformations, explore milder or more sterically hindered oxidants that may show selectivity for your target functional group over the sulfide. The choice of oxidant is highly substrate-dependent and may require some screening.

  • Protecting the Sulfide Group: A robust strategy is to temporarily convert the sulfide into a less reactive functional group that can be reverted after the oxidation step.

    • Recommendation: One effective method is the conversion of the sulfide to a sulfonium salt. For instance, reacting the sulfide with an activating agent like triflic anhydride in the presence of an arene can form a stable sulfonium salt.[3] This positively charged sulfur is now significantly less nucleophilic and thus less prone to oxidation. The sulfide can often be regenerated later through appropriate nucleophilic displacement or reduction.

Q3: Are there chemical additives I can use to remove trace oxygen from my reaction?

A3: Yes, these are known as oxygen scavengers. They react with and consume residual oxygen in the reaction mixture.

  • Inorganic Scavengers: These are often metal-based.

    • Example: Powdered iron can be used in some applications, where it is oxidized to iron oxide, thereby removing oxygen.[4]

  • Organic Scavengers: A variety of organic molecules can react with oxygen.

    • Examples: Carbohydrazide and Diethylhydroxylamine (DEHA) are volatile organic scavengers. Erythorbate salts are non-volatile and are considered very safe.[5] The choice of scavenger depends on the reaction conditions, solvent, and compatibility with your substrates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oxidation of this compound detected by TLC/GC-MS after reaction under inert gas. 1. Poorly sealed glassware. 2. Insufficient degassing of solvents. 3. Contaminated inert gas source. 4. Leak in Schlenk line manifold or tubing.1. Check all joints and septa for a tight seal. Re-grease ground glass joints if necessary. 2. Perform at least three freeze-pump-thaw cycles on all solvents before use.[1] 3. Install or replace oxygen and moisture traps on your inert gas line. 4. Use a vacuum gauge to test for leaks in your Schlenk line.[2]
Reaction mixture turns yellow, indicating potential oxidation, even without an explicit oxidant. 1. Presence of peroxide impurities in the solvent (e.g., THF, ether). 2. Slow air leak into the reaction over an extended period.1. Test for and remove peroxides from solvents before use. Distillation from sodium/benzophenone is a common method for ethers. 2. Ensure a positive pressure of inert gas is maintained throughout the reaction. Use a bubbler to monitor the gas flow.
Formation of both sulfoxide and sulfone when only sulfoxide is desired in a controlled oxidation. 1. Over-addition of the oxidizing agent. 2. Reaction temperature is too high. 3. Oxidant is too reactive.1. Add the oxidant slowly and stoichiometrically, monitoring the reaction progress by TLC or GC. 2. Perform the oxidation at a lower temperature (e.g., 0 °C or -78 °C). 3. Consider a milder oxidant. For example, hydrogen peroxide in glacial acetic acid can provide high selectivity for the sulfoxide.[6]

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound under an Inert Atmosphere

This protocol outlines the setup for a generic reaction where the oxidation of this compound is to be prevented.

1. Glassware Preparation:

  • Clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for at least 4 hours.
  • Assemble the glassware while still hot and allow it to cool under a stream of dry, inert gas (Argon or Nitrogen).

2. System Purging:

  • Attach the assembled glassware to the Schlenk line.
  • Perform a minimum of three vacuum-backfill cycles:
  • Evacuate the flask to a high vacuum (<100 mTorr).
  • Slowly backfill with inert gas from the manifold.[1]

3. Reagent and Solvent Preparation:

  • Degas all solvents using the freeze-pump-thaw method or by sparging with inert gas.[1]
  • Add solid reagents, including this compound, to the reaction flask under a positive flow of inert gas.[7]
  • Transfer degassed solvents and liquid reagents to the reaction flask via cannula or a gas-tight syringe.[8]

4. Reaction Execution:

  • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil or mercury bubbler.
  • Stir the reaction mixture at the desired temperature.

5. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.
  • If the product is air-stable, the work-up can be performed in the open air.
  • If the product is also air-sensitive, the work-up (e.g., quenching, extraction, filtration) must be conducted using inert atmosphere techniques.

Protocol 2: Protection of this compound as a Sulfonium Salt

This protocol describes a general method for protecting the sulfide moiety as a thianthrenium salt, rendering it less susceptible to oxidation.

1. Formation of the Thianthrenium Salt:

  • In a glovebox or under a strict inert atmosphere, dissolve this compound in an anhydrous, degassed solvent (e.g., dichloromethane).
  • Add thianthrene S-oxide and an activating agent such as triflic anhydride (Tf₂O) at a low temperature (e.g., -78 °C).
  • Allow the reaction to warm to room temperature and stir until the formation of the sulfonium salt is complete (monitor by NMR or LC-MS).
  • The resulting S-(di-p-tolyl)thianthrenium salt can often be precipitated and isolated by filtration.[9][10]

2. Subsequent Reaction:

  • The isolated thianthrenium salt can now be used in reactions involving oxidizing agents with a significantly reduced risk of oxidation at the protected sulfur center.

3. Deprotection (Regeneration of the Sulfide):

  • Deprotection can often be achieved via nucleophilic aromatic substitution on the thianthrenium salt or through reduction. The specific conditions will depend on the nature of the sulfonium salt and the overall molecule. For some aryl sulfonium salts, reaction with a nucleophile can displace the thianthrene group to regenerate the sulfide.[9]

Data Presentation

The following table summarizes the expected outcomes of different strategies to prevent the oxidation of a diaryl sulfide, based on literature for similar compounds. The "Oxidation Prevention Efficiency" is a qualitative measure of the expected success in preventing unwanted oxidation.

Method Key Principle Typical Reagents/Setup Oxidation Prevention Efficiency Reference
Inert Atmosphere (Schlenk Technique) Exclusion of atmospheric oxygen and moisture.Schlenk line, high-purity Argon or Nitrogen, degassed solvents.High[1]
Use of Oxygen Scavengers Chemical removal of trace oxygen.Carbohydrazide, DEHA, Erythorbate salts.Medium to High[5]
Sulfide Protection as a Sulfonium Salt Conversion of the nucleophilic sulfur to a less reactive electrophilic center.Thianthrene S-oxide, Triflic Anhydride.Very High[9][10]
Controlled Oxidation Conditions Limiting the amount or reactivity of the oxidant.Slow addition of H₂O₂, low temperature.Low to Medium[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry Glassware B Assemble and Purge with Inert Gas A->B D Add this compound B->D Positive Inert Gas Flow C Degas Solvents E Add Degassed Solvent C->E Cannula Transfer D->E F Add Other Reagents E->F G Run Reaction under Positive Inert Gas Pressure F->G H Quench Reaction G->H I Product Isolation H->I J Analyze for Oxidation Products (GC-MS, NMR) I->J

Caption: Experimental workflow for preventing oxidation of this compound.

Troubleshooting_Oxidation Start Unwanted Oxidation Detected Q1 Is the reaction run under an inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Implement inert atmosphere techniques. Q2 Are solvents and reagents properly degassed/purified? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Degas solvents (e.g., freeze-pump-thaw) and use pure reagents. Q3 Is the inert gas setup leak-free? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Check for leaks in glassware and tubing. Re-grease joints. Q4 Is an oxidizing agent present for another functional group? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Consider trace peroxides in solvents or use an oxygen scavenger. Sol_Protect Consider protecting the sulfide as a sulfonium salt. A4_Yes->Sol_Protect

Caption: Decision tree for troubleshooting unwanted oxidation.

References

Technical Support Center: Characterization of Di-p-tolyl Sulphide Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing the polymorphism of di-p-tolyl sulphide is limited. The following guide provides general strategies and troubleshooting advice for polymorph screening and characterization based on best practices for small organic molecules and related diaryl sulphides. The provided protocols and data should be adapted and used as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit polymorphism?

Currently, there is limited publicly available data to suggest that this compound is a polymorphic compound. A known crystal structure has been reported in the orthorhombic system. However, the absence of extensive studies does not preclude the existence of other forms under different crystallization or processing conditions. A thorough polymorph screen is recommended to investigate this possibility.

Q2: I am observing a variable melting point for my this compound samples. Could this indicate polymorphism?

A variable melting point can indeed be an indicator of polymorphism. Different crystalline forms of a compound will have different lattice energies and thus distinct melting points. However, other factors can also cause variations in melting points, such as the presence of impurities, residual solvent, or amorphous content. It is crucial to use complementary analytical techniques to confirm the presence of different polymorphs.

Q3: My powder X-ray diffraction (PXRD) patterns for different batches of this compound show minor differences. How can I determine if these are due to polymorphism?

Minor variations in PXRD patterns, such as differences in peak intensities, can be due to preferred orientation of the crystallites. However, shifts in peak positions (2θ values) or the appearance of new peaks are strong indicators of a different polymorphic form. To confirm, it is essential to carefully control sample preparation to minimize preferred orientation and to use other characterization techniques, such as Differential Scanning Calorimetry (DSC) and vibrational spectroscopy (FTIR/Raman), to look for corresponding differences in thermal behavior and spectral features.

Q4: What are the most critical experimental factors to control during a polymorph screen of this compound?

The choice of solvent, crystallization temperature, cooling rate, and degree of supersaturation are critical factors that can influence the nucleation and growth of different polymorphs.[1][2] It is advisable to screen a wide range of solvents with varying polarities and hydrogen bonding capabilities.[3] Experimenting with different crystallization techniques, such as slow evaporation, cooling crystallization, and anti-solvent addition, will increase the chances of discovering new polymorphic forms.[4]

Q5: How can I detect and quantify amorphous content in my this compound samples?

Amorphous content can significantly impact the physical and chemical properties of your material.[5] Powder X-ray diffraction (PXRD) is a primary technique for detecting amorphous content, which appears as a broad, diffuse halo in the diffraction pattern instead of sharp peaks.[6] For quantification, techniques like quantitative PXRD (with an internal standard), Differential Scanning Calorimetry (DSC) (by measuring the heat of crystallization), and dynamic vapor sorption (DVS) can be employed.[5][7]

Troubleshooting Guides

Issue 1: Inconsistent DSC Results
Symptom Possible Cause Troubleshooting Steps
Broad or shifting melting endotherms Presence of impurities or amorphous content.Purify the sample further. Use PXRD to check for crystallinity.[8]
Polymorphic conversion during heating.Use a faster heating rate to minimize the chance of conversion. Analyze the sample by hot-stage microscopy to visually observe any changes.
Appearance of an exotherm before melting Crystallization of an amorphous fraction or a metastable polymorph converting to a more stable form.Correlate the DSC data with PXRD patterns of samples heated to just before and after the exotherm. This can confirm a phase change.
Baseline drift or noise Improper sample packing, instrument not equilibrated, or sample-pan interaction.Ensure the sample is evenly distributed in the pan and makes good thermal contact.[9] Allow sufficient time for the instrument to equilibrate. Consider using a different pan material if a reaction is suspected.[9]
Issue 2: Ambiguous Spectroscopic (FTIR/Raman) Data
Symptom Possible Cause Troubleshooting Steps
Spectra from different batches are very similar with only minor intensity changes. May not be different polymorphs. Intensity variations can be due to particle size or orientation.Carefully re-run the spectra with consistent sample preparation. Focus on subtle peak shifts or the appearance/disappearance of small peaks, as these are more indicative of polymorphism.[10][11]
Overlapping peaks make interpretation difficult. Complex vibrational modes.Use deconvolution software to resolve overlapping peaks. Compare both FTIR and Raman spectra, as some vibrational modes may be more active in one technique than the other.[12]
Fluorescence in Raman spectra. Impurities or the sample itself may be fluorescent.Try a different laser excitation wavelength (e.g., 785 nm or 1064 nm).
Issue 3: Difficulty in Obtaining Single Crystals for XRD
Symptom Possible Cause Troubleshooting Steps
Only fine needles or plates are formed. Rapid crystal growth.Slow down the crystallization process. Try vapor diffusion with a less volatile anti-solvent, or slow cooling over several days.[13][14]
Oils or amorphous solids precipitate. Compound is too soluble in the chosen solvent, or the solution is too concentrated.Use a solvent in which the compound has moderate solubility.[15] Try a more dilute solution. Experiment with binary solvent systems.[14]
No crystals form. Solution is not supersaturated, or nucleation is inhibited.Slowly evaporate the solvent to increase the concentration. Try scratching the inside of the vial to create nucleation sites. Add a seed crystal of a known form if available.[15]

Data Presentation

Table 1: Known Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)25.07
b (Å)7.92
c (Å)5.81
Molecules per unit cell (Z)4

Source: Acta Crystallographica (1955). 8, 329

Table 2: Illustrative Example of Data for Hypothetical this compound Polymorphs

PropertyForm I (Hypothetical)Form II (Hypothetical)
Thermal Properties (DSC)
Melting Point (°C)57.562.1
Enthalpy of Fusion (J/g)105.2118.9
Spectroscopic Data
FTIR Characteristic Peaks (cm⁻¹)1495, 1090, 8151505, 1100, 825
Raman Characteristic Peaks (cm⁻¹)1598, 1080, 6401605, 1088, 630
PXRD Data
Prominent 2θ Peaks (°)10.2, 15.5, 20.811.5, 16.2, 22.1

Note: The data in Table 2 is for illustrative purposes only and does not represent experimentally verified polymorphs of this compound.

Experimental Protocols

Protocol 1: Polymorph Screening by Solvent Crystallization
  • Solvent Selection: Choose a diverse range of at least 10-15 solvents with varying polarities, hydrogen bond donor/acceptor properties, and boiling points (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, acetonitrile, methanol, water).

  • Sample Preparation: Prepare saturated or near-saturated solutions of this compound in each solvent at an elevated temperature (e.g., 50 °C).

  • Crystallization Methods:

    • Slow Evaporation: Leave the solutions in loosely covered vials at room temperature and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Cool the saturated solutions to room temperature, and then to 4 °C, at a controlled rate.

    • Anti-Solvent Addition: Add a miscible anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the saturated solutions until turbidity is observed, then allow to stand.

  • Sample Isolation and Analysis: Isolate the resulting crystals by filtration and dry them under vacuum. Analyze each solid by PXRD and DSC to identify different crystalline forms.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Heating Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 25 °C to 100 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms, crystallization exotherms, and solid-solid transitions.

Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation. Mount the powder on a zero-background sample holder.

  • Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°) using a copper X-ray source (Cu Kα radiation).

  • Data Analysis: Compare the positions and relative intensities of the diffraction peaks of different samples. Significant differences in the diffractograms indicate different crystal structures.

Visualizations

Polymorph_Screening_Workflow cluster_screening Polymorph Screening cluster_analysis Initial Characterization cluster_results Outcome cluster_further_analysis Further Characterization start This compound Sample solvents Select Diverse Solvents start->solvents crystallization Perform Crystallization (Slow Evaporation, Cooling, Anti-Solvent) solvents->crystallization solids Isolate Solid Samples crystallization->solids pxrd PXRD Analysis solids->pxrd dsc DSC Analysis solids->dsc single_form Single Crystalline Form pxrd->single_form Identical Patterns multiple_forms Multiple Crystalline Forms pxrd->multiple_forms Different Patterns amorphous Amorphous Solid pxrd->amorphous Broad Halo dsc->single_form Consistent Thermograms dsc->multiple_forms Different Thermograms spectroscopy FTIR/Raman Spectroscopy multiple_forms->spectroscopy scxrd Single Crystal XRD multiple_forms->scxrd stability Stability Studies multiple_forms->stability

Caption: Workflow for polymorph screening and characterization.

Troubleshooting_Decision_Tree cluster_pxrd PXRD Analysis cluster_dsc Thermal Analysis cluster_conclusion Conclusion start Inconsistent Analytical Results (e.g., variable melting point) pxrd_check Run PXRD on different batches start->pxrd_check pxrd_sharp Sharp, consistent peaks? pxrd_check->pxrd_sharp pxrd_diff Different peak positions? pxrd_check->pxrd_diff pxrd_halo Broad halo present? pxrd_check->pxrd_halo impurity Likely Impurity or Solvent Issue pxrd_sharp->impurity Yes dsc_check Run DSC pxrd_diff->dsc_check polymorphism Strong evidence for Polymorphism pxrd_diff->polymorphism Yes amorphous_content Indicates Amorphous Content pxrd_halo->amorphous_content Yes dsc_exotherm Exotherm before melting? dsc_check->dsc_exotherm dsc_exotherm->amorphous_content Yes (recrystallization) amorphous_content->dsc_check

Caption: Decision tree for troubleshooting inconsistent analytical data.

References

Improving the regioselectivity of reactions with Di-p-tolyl sulphide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with di-p-tolyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on di-p-tolyl sulfide?

A1: The sulfide (-S-) group is an ortho-, para-directing group in electrophilic aromatic substitution. This is due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. Therefore, incoming electrophiles will primarily substitute at the positions ortho and para to the sulfur bridge. However, due to the presence of the p-methyl group, the available positions for substitution are ortho to the sulfur.

Q2: Why is the para-substituted product often favored over the ortho-substituted product?

A2: While both ortho and para positions are electronically activated, the para position is often favored due to steric hindrance. The space around the ortho positions is more crowded, making it more difficult for the electrophile to attack. This effect is more pronounced with bulkier electrophiles.

Q3: What are the common side reactions to be aware of?

A3: Besides the formation of a mixture of ortho and para isomers, over-substitution can occur, leading to the introduction of multiple groups onto the aromatic rings. Oxidation of the sulfide to a sulfoxide or sulfone is also a possibility, especially under harsh reaction conditions or in the presence of oxidizing agents.

Q4: Can the sulfide group itself react?

A4: Yes, the sulfur atom is nucleophilic and can be oxidized to form the corresponding di-p-tolyl sulfoxide and subsequently di-p-tolyl sulfone.[1] This is a common transformation for diaryl sulfides, and the choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.[1]

Troubleshooting Guide: Improving Regioselectivity

This guide addresses common issues encountered during the functionalization of di-p-tolyl sulfide and provides strategies to enhance para-selectivity.

Issue 1: Low para-selectivity (High proportion of ortho-isomer)

Cause: Electronic activation of the ortho-position is competitive with the para-position. This is particularly true for smaller electrophiles where steric hindrance is less of a factor.

Solutions:

  • Increase Steric Hindrance:

    • Utilize a Bulkier Reagent: Employing a larger, more sterically demanding electrophile can significantly disfavor attack at the more crowded ortho-position. For instance, in Friedel-Crafts acylation, using a bulkier acyl chloride can lead to a higher para-isomer yield.

    • Employ a Bulky Catalyst: In catalyzed reactions, the use of a bulky Lewis acid or a catalyst with sterically demanding ligands can create a crowded environment around the substrate, further promoting para-substitution.

  • Employ Shape-Selective Catalysts:

    • Zeolites: Zeolites are microporous aluminosilicates with a well-defined pore structure. Reactants and transition states that do not fit within these pores are excluded, leading to "shape selectivity". Using a zeolite with appropriate pore dimensions can favor the formation of the sterically less demanding para-isomer. For example, in the nitration of toluene, the use of zeolites has been shown to increase the para-isomer yield to as high as 80%.[2]

  • Modify Reaction Temperature:

    • Lowering the reaction temperature can sometimes enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which often leads to the thermodynamically more stable para-product.

Issue 2: Formation of Multiple Substitution Products

Cause: The sulfide group is an activating group, making the aromatic rings more susceptible to further electrophilic attack once the first substituent has been introduced.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile relative to the di-p-tolyl sulfide to minimize the chances of a second substitution.

  • Deactivate the Product: In some cases, the introduction of the first substituent deactivates the ring towards further substitution. For example, in Friedel-Crafts acylation, the resulting ketone is less reactive than the starting material.

  • Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the desired monosubstituted product is formed to prevent further reaction.

Issue 3: Oxidation of the Sulfide Bridge

Cause: The sulfur atom is susceptible to oxidation, especially in the presence of strong acids or oxidizing agents.

Solutions:

  • Use Milder Reaction Conditions: Avoid overly harsh conditions, such as high concentrations of strong oxidizing acids.

  • Choose Reagents Carefully: Select reagents that are less prone to causing oxidation. For example, in nitration, using a nitrating agent other than concentrated nitric acid might be beneficial if oxidation is a problem.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen.

Quantitative Data on Regioselectivity

Starting MaterialAcylating AgentLewis AcidIsomer Distribution (ortho:meta:para)Reference
TolueneAcetyl ChlorideAlCl₃2.7% : 1.2% : 95.8%[3]

This data demonstrates that under standard Friedel-Crafts conditions, the para-product is overwhelmingly favored for an activated aromatic ring.

Experimental Protocols

Protocol 1: Para-Selective Friedel-Crafts Acylation of Di-p-tolyl Sulfide (Adapted from Toluene Acylation)

This protocol is adapted from a procedure for the highly para-selective acylation of toluene and is expected to yield the desired 4-aceto-4'-methyldiphenyl sulfide with high regioselectivity.

Materials:

  • Di-p-tolyl sulfide

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH) solution, dilute

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the suspension with stirring.

  • After the addition is complete, add a solution of di-p-tolyl sulfide (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute NaOH solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Para-Selective Nitration of Di-p-tolyl Sulfide using a Zeolite Catalyst (Conceptual)

This conceptual protocol is based on the successful para-selective nitration of toluene using zeolites.

Materials:

  • Di-p-tolyl sulfide

  • Nitric acid (70%)

  • Acetic anhydride

  • Zeolite H-beta

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activate the zeolite H-beta by heating at 500 °C for 4 hours under a stream of dry air. Cool to room temperature under vacuum and store in a desiccator.

  • In a round-bottom flask, dissolve di-p-tolyl sulfide (1.0 eq) in dichloromethane.

  • Add the activated zeolite H-beta (e.g., 1 g per 1 g of substrate) to the solution.

  • Prepare the nitrating agent by slowly adding nitric acid (1.0 eq) to acetic anhydride (1.5 eq) at 0 °C. Allow the mixture to stir for 15 minutes.

  • Add the freshly prepared nitrating agent dropwise to the suspension of di-p-tolyl sulfide and zeolite at 0 °C with vigorous stirring.

  • Allow the reaction to proceed at 0-5 °C, monitoring the progress by GC or TLC.

  • Upon completion, filter off the zeolite catalyst and wash it with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC or ¹H NMR to determine the ortho/para isomer ratio. Purify the desired para-isomer by column chromatography or recrystallization.

Visualizations

Regioselectivity_Factors A Reaction Conditions Ortho Ortho-substitution A->Ortho Milder Temp. Para Para-substitution (Favored) A->Para Lower Temp. B Nature of Electrophile (E+) B->Ortho Small E+ B->Para Bulky E+ C Catalyst Choice C->Para Shape-selective (Zeolite) Bulky Lewis Acid Troubleshooting_Workflow Start Start: Low para-selectivity Q1 Is the electrophile sterically bulky? Start->Q1 Action1 Switch to a bulkier electrophile or acylating agent. Q1->Action1 No Q2 Is a catalyst being used? Q1->Q2 Yes Action1->Q2 Action2 Employ a shape-selective catalyst (e.g., Zeolite H-beta). Q2->Action2 Yes Q3 What is the reaction temperature? Q2->Q3 No Action3 Consider a bulkier Lewis acid catalyst. Action2->Action3 Action3->Q3 Action4 Lower the reaction temperature. Q3->Action4 High End End: Improved para-selectivity Q3->End Low Action4->End

References

Overcoming solubility issues of Di-p-tolyl sulphide in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Di-p-tolyl sulfide in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is Di-p-tolyl sulfide and what are its general solubility characteristics?

Di-p-tolyl sulfide (also known as 4,4'-dimethyldiphenyl sulfide) is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] It exists as a white solid at room temperature with a melting point of 55-56 °C.[1] Structurally, it consists of a central sulfur atom bonded to two p-tolyl (para-methylphenyl) groups. This non-polar structure dictates its solubility profile; it is generally soluble in non-polar organic solvents such as benzene and chloroform, but shows limited solubility in polar solvents.[1]

Q2: Why am I experiencing solubility issues with Di-p-tolyl sulfide in my reaction?

Solubility issues with Di-p-tolyl sulfide can arise from several factors:

  • Solvent Polarity Mismatch: As a non-polar compound, it will have poor solubility in polar protic solvents like water or ethanol, and even in some polar aprotic solvents.

  • Low Temperature: The solubility of solids generally increases with temperature. If your reaction is conducted at low temperatures, the solubility of Di-p-tolyl sulfide may be significantly reduced.

  • High Concentration: Attempting to dissolve a large amount of the compound in a limited volume of solvent can lead to saturation and incomplete dissolution.

  • Reaction with Solvent: In some rare cases, the solvent might react with the solute, leading to the formation of a less soluble species.

Q3: What are the initial steps to troubleshoot the poor solubility of Di-p-tolyl sulfide?

When encountering solubility problems, consider the following initial steps:

  • Verify Solvent Choice: Ensure the chosen solvent is appropriate for a non-polar compound. Non-polar or moderately polar aprotic solvents are often a good starting point.

  • Increase Temperature: Gently warming the mixture can significantly improve solubility. Always consider the stability of your reactants and the boiling point of your solvent.

  • Particle Size Reduction: Grinding the solid Di-p-tolyl sulfide into a fine powder increases the surface area, which can enhance the dissolution rate.[2]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[3]

Troubleshooting Guides

This section provides detailed solutions to specific solubility problems you might encounter during your experiments.

Issue 1: Di-p-tolyl sulfide is not dissolving in the selected reaction solvent.

Answer: If Di-p-tolyl sulfide fails to dissolve, a systematic approach to solvent selection and condition optimization is necessary.

Solutions:

  • Solvent Screening: Test the solubility in a small range of solvents with varying polarities. This will help identify a more suitable medium for your reaction.

  • Employ a Co-solvent System: The use of co-solvents is a highly effective technique to enhance the solubility of non-polar compounds.[4][5] By mixing a "good" solvent (in which Di-p-tolyl sulfide is soluble) with a "poor" but necessary reaction solvent, the overall polarity of the medium can be adjusted to facilitate dissolution.[6][7] For example, adding a small amount of toluene or chloroform to a more polar reaction medium might be effective.

  • Increase Reaction Temperature: For solids, solubility typically increases with temperature. Running the reaction at a higher temperature, if the protocol allows, can often solve solubility issues.

Issue 2: The reaction is biphasic, and the Di-p-tolyl sulfide in the organic phase is not reacting with the reagent in the aqueous phase.

Answer: This is a common issue in heterogeneous reactions. To facilitate the reaction between immiscible phases, a phase-transfer catalyst (PTC) is often required.

Solutions:

  • Introduce a Phase-Transfer Catalyst (PTC): A PTC is a substance that transports a reactant from one phase to another where the reaction can occur.[8][9] For reactions involving an ionic reagent in the aqueous phase and an organic substrate like Di-p-tolyl sulfide in the organic phase, a PTC can be highly effective. The catalyst functions by forming an ion pair with the aqueous reactant, making it soluble in the organic phase.[9]

    • Common PTCs: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and phosphonium salts are frequently used.[8]

Issue 3: The experimental plan requires an aqueous medium, but Di-p-tolyl sulfide is insoluble in water.

Answer: Performing reactions with water-insoluble compounds in an aqueous medium is a key challenge in green chemistry. Micellar catalysis using surfactants is a primary solution.

Solutions:

  • Utilize Surfactants for Micellar Catalysis: Surfactants are molecules with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In water, above a certain concentration (the critical micelle concentration), they self-assemble into micelles.[10] These micelles have a hydrophobic core that can effectively solubilize non-polar molecules like Di-p-tolyl sulfide, creating a microenvironment where the reaction can proceed within the bulk aqueous phase.[11][12]

    • Benefits: This approach can reduce the need for volatile organic solvents and, in some cases, enhance reaction rates.[10]

Data Presentation

While specific quantitative solubility data for Di-p-tolyl sulfide is not abundant in the cited literature, the table below provides a qualitative summary based on its known chemical properties. For comparison, quantitative data for the related compound Di-p-tolyl sulfone is included.

CompoundSolventSolubilityTemperature (°C)
Di-p-tolyl sulfide BenzeneSoluble[1]Ambient
ChloroformSoluble[1]Ambient
Polar Solvents (e.g., Water, Ethanol)Sparingly Soluble / Insoluble[1]Ambient
Di-p-tolyl sulfone Chloroform25 mg/mL[13]Ambient
Organic SolventsSoluble[13]Ambient

Experimental Protocols

Protocol 1: General Solubility Assessment

Objective: To determine a suitable solvent for Di-p-tolyl sulfide.

Methodology:

  • Add approximately 10 mg of Di-p-tolyl sulfide to a small vial.

  • Add 0.5 mL of the test solvent to the vial.

  • Agitate the mixture at room temperature for 2-3 minutes using a vortex mixer or by vigorous shaking.

  • Visually inspect for dissolution. If the solid has dissolved, it is considered soluble.

  • If the solid has not dissolved, gently warm the vial to approximately 40-50 °C and observe any changes.

  • If the solid dissolves upon heating, it is considered soluble with heating. If it remains undissolved, it is sparingly soluble or insoluble.

  • Repeat with a range of potential solvents.

Protocol 2: Implementing a Co-solvent System

Objective: To improve the solubility of Di-p-tolyl sulfide in a primary reaction solvent.

Methodology:

  • In the reaction vessel, dissolve the Di-p-tolyl sulfide in a minimal amount of a "good" co-solvent (e.g., toluene or THF) in which it is highly soluble.

  • Separately, prepare the main reaction medium.

  • Slowly add the solution of Di-p-tolyl sulfide to the main reaction medium with vigorous stirring.

  • Observe the solution. If the Di-p-tolyl sulfide remains in solution, the co-solvent system is effective. If precipitation occurs, a higher ratio of the co-solvent may be required.

  • Caution: Ensure the co-solvent does not interfere with the desired chemical reaction.

Protocol 3: Using a Phase-Transfer Catalyst (PTC)

Objective: To facilitate a reaction between Di-p-tolyl sulfide and a water-soluble nucleophile.

Methodology:

  • Charge the reaction vessel with the organic solvent, Di-p-tolyl sulfide, and the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent).

  • Add the aqueous solution containing the second reactant (e.g., a nucleophile).

  • Heat the biphasic mixture to the desired reaction temperature.

  • Stir the mixture vigorously to ensure sufficient interfacial area between the two phases. High-speed mechanical stirring is recommended.

  • Monitor the reaction progress by taking samples from the organic layer and analyzing via TLC, GC, or LC-MS.[14]

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered (Di-p-tolyl sulfide) check_solvent Is the solvent appropriate? (Non-polar/Aprotic) start->check_solvent change_solvent Action: Screen for a better solvent check_solvent->change_solvent No check_temp Is the temperature too low? check_solvent->check_temp Yes end Problem Resolved change_solvent->end increase_temp Action: Increase temperature (if reaction allows) check_temp->increase_temp Yes check_phase Is the reaction biphasic? check_temp->check_phase No increase_temp->end use_ptc Action: Add a Phase-Transfer Catalyst (PTC) check_phase->use_ptc Yes use_cosolvent Consider a Co-solvent System check_phase->use_cosolvent No use_ptc->end use_cosolvent->end

Caption: Decision workflow for troubleshooting solubility issues.

CosolvencyMechanism cluster_0 Poorly Soluble System cluster_1 Co-solvent System DTS1 DTS DTS2 DTS DTS3 DTS info Co-solvent disrupts solvent polarity, allowing non-polar DTS to dissolve. PS1 Polar Solvent PS2 Polar Solvent PS3 Polar Solvent PS4 Polar Solvent PS5 Polar Solvent label_agg DTS Aggregates DTS_sol DTS CS1 Co- solvent DTS_sol->CS1 CS2 Co- solvent DTS_sol->CS2 PS_mix1 Polar Solvent PS_mix2 Polar Solvent label_sol DTS Solvated

Caption: Mechanism of solubility enhancement using a co-solvent.

PTCCycle cluster_aq Aqueous Phase cluster_org Organic Phase Nuc_aq Nucleophile (Nu⁻) IonPair_aq Q⁺Nu⁻ (Ion Pair) Nuc_aq->IonPair_aq forms Cat_aq PTC (Q⁺X⁻) IonPair_org Q⁺Nu⁻ IonPair_aq->IonPair_org phase transfer DTS_org Di-p-tolyl sulfide (DTS) Product_org Product (DTS-Nu) DTS_org->Product_org reacts with Cat_org PTC (Q⁺X⁻) Product_org->Cat_org Cat_org->Cat_aq returns to IonPair_org->DTS_org

Caption: Catalytic cycle of a Phase-Transfer Catalyst (PTC).

References

Validation & Comparative

A Comparative Analysis of Di-p-tolyl Sulphide and Di-p-tolyl Disulphide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide presents a detailed comparative study of Di-p-tolyl sulphide and Di-p-tolyl disulphide, two organosulfur compounds with significant applications in industrial and pharmaceutical research. We provide a comprehensive overview of their physicochemical properties, synthesis methodologies, and functional applications, with a particular focus on their roles as extreme pressure (EP) additives in lubricants. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals by presenting objective comparisons supported by established experimental protocols and mechanistic diagrams to facilitate informed decision-making in material selection and experimental design.

Introduction

This compound and Di-p-tolyl disulphide are structurally related aromatic sulfur compounds, differing by the number of sulfur atoms in the bridge connecting the two p-tolyl groups. The sulphide contains a single thioether linkage (C-S-C), while the disulphide features a disulfide bond (C-S-S-C). This seemingly minor structural variance leads to significant differences in their chemical reactivity, stability, and, consequently, their performance in various applications. Understanding these differences is critical for their effective utilization, from the synthesis of novel organic molecules to the formulation of high-performance industrial lubricants.

Physicochemical Properties

The fundamental physicochemical properties of this compound and Di-p-tolyl disulphide are summarized below. The presence of the disulfide bond in Di-p-tolyl disulphide results in a higher molecular weight and a slightly different crystalline structure, which influences its melting point.

PropertyThis compoundDi-p-tolyl disulphide
Molecular Formula C₁₄H₁₄S[1][2]C₁₄H₁₄S₂[3]
Molecular Weight 214.33 g/mol [2]246.39 g/mol [4]
CAS Number 620-94-0[1][2]103-19-5[3]
Appearance White solid[5]Colorless to light yellow crystalline solid[2]
Melting Point 55-56 °C[5]43-46 °C[2][4][6]
Solubility Soluble in non-polar solvents like benzene and chloroform.[5]Moderately soluble in organic solvents.[7]

Synthesis and Experimental Protocols

The synthesis of these two compounds relies on distinct chemical strategies, reflecting the nature of the sulfur linkage being formed. Below are representative experimental protocols for the laboratory-scale synthesis of each compound.

Synthesis of this compound

This compound is commonly synthesized via a nucleophilic substitution reaction. One established method involves the reaction of a p-tolyl Grignard reagent with a sulfur donor like sulfur dichloride.

p_tolyl_br p-Tolyl Bromide grignard p-Tolylmagnesium Bromide (Grignard Reagent) p_tolyl_br->grignard Ether mg Magnesium (Mg) mg->grignard scl2 Sulfur Dichloride (SCl₂) sulphide This compound scl2->sulphide grignard->sulphide

Caption: Synthesis of this compound via Grignard Reagent.

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of p-tolyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Stir until the magnesium is consumed.

  • Reaction with Sulfur Dichloride: Cool the freshly prepared Grignard reagent in an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sulfur dichloride (SCl₂) in anhydrous ether dropwise to the stirred Grignard solution. Maintain a low temperature to control the exothermic reaction.

  • Workup and Purification: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield white crystals of this compound.

Synthesis of Di-p-tolyl disulphide

A common method for synthesizing Di-p-tolyl disulphide involves the reduction of p-toluenesulfonyl chloride.

tosyl_cl p-Toluene Sulfonyl Chloride intermediate Reaction Intermediate tosyl_cl->intermediate Acetic Acid na_i Sodium Iodide (NaI) na_i->intermediate na_hso3 Sodium Bisulfite (NaHSO₃) disulphide Di-p-tolyl disulphide na_hso3->disulphide intermediate->disulphide Reduction cluster_0 Boundary Lubrication Condition cluster_1 Tribochemical Reaction Metal1 Metal Surface 1 High_Load High Load & Temperature Metal2 Metal Surface 2 Additive Di-p-tolyl Sulphide/Disulphide Decomposition Additive Decomposition (S-S or C-S bond cleavage) Additive->Decomposition Reactive_S Reactive Sulfur Decomposition->Reactive_S FeS_Film Iron Sulfide (FeS) Sacrificial Film Reactive_S->FeS_Film FeS_Film->Metal1 Forms on surface FeS_Film->Metal2 Forms on surface R1_SH Thiol (R₁-SH) Intermediate Mixed Disulfide (R₁-S-S-R₂) R1_SH->Intermediate Nucleophilic Attack R2_S_S_R2 Disulfide (R₂-S-S-R₂) R2_S_S_R2->Intermediate R2_SH Thiol (R₂-SH) Intermediate->R2_SH Thiolate Leaving Group R1_S_S_R2_final New Disulfide (R₁-S-S-R₂)

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for Di-p-tolyl Sulphide Validation

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative comparison of X-ray crystallography against spectroscopic alternatives for the definitive structural elucidation of di-p-tolyl sulphide, providing researchers, scientists, and drug development professionals with a comprehensive guide to methodology and data interpretation.

In the field of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural validation, with common spectroscopic techniques for the characterization of this compound.

Executive Summary

Single-crystal X-ray crystallography provides an unparalleled, unambiguous determination of the molecular structure of this compound. This technique directly maps the atomic positions in the crystal lattice, yielding precise bond lengths, bond angles, and conformational details. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide indirect structural information, which, while valuable, requires inference and can sometimes lead to ambiguity, especially concerning stereochemistry and solid-state conformation. This guide presents the crystallographic data for this compound and outlines the experimental protocols for both X-ray diffraction and alternative spectroscopic methods, offering a clear comparison of their capabilities.

Data Presentation: this compound Crystallographic Data

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue[1]
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁[1]
Unit Cell Dimensionsa = 25.07 Å, b = 7.92 Å, c = 5.81 Å[1]
Molecules per Unit Cell (Z)4[1]
S-C Bond Length1.75 Å (average)[1]
C-S-C Bond Angle109°[1]
Angle Between Aromatic Ring Normals56°[1]

Comparative Analysis of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing.[2][3][4]Unambiguous and definitive structural determination.[4]Requires a suitable single crystal, which can be challenging to grow.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).[6][7]Excellent for determining the connectivity of atoms in a molecule in solution.[6]Provides an average structure in solution; does not give precise bond lengths or angles. Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.[8][9][10]Quick and simple method for functional group identification.[8]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[11][12]Highly sensitive technique for determining molecular weight and elemental composition.[12]Does not provide information about the 3D arrangement of atoms.
UV-Visible Spectroscopy Provides information about electronic transitions within the molecule, often indicating the presence of chromophores and conjugation.[13][14][15]Simple and useful for analyzing compounds with conjugated systems.[14]Gives very limited structural information beyond the electronic system.

Experimental Protocols

Single-Crystal X-ray Crystallography of this compound

This protocol outlines the key steps for the structural determination of a small organic molecule like this compound.

1. Crystal Growth and Selection:

  • Slowly evaporate a saturated solution of this compound in a suitable solvent (e.g., ethanol) to grow single crystals.

  • Under a polarizing microscope, select a clear, well-formed, and unfractured crystal, ideally between 150-250 microns in size.[2]

2. Crystal Mounting and Data Collection:

  • Mount the selected crystal on a goniometer head.[2]

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.[2]

  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[1]

  • Generate monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å).[2]

  • Collect a sphere or hemisphere of diffraction data by rotating the crystal and collecting frames in small increments (e.g., 0.1° to 0.3°).[2] Data collection can take several hours.[2]

3. Data Processing:

  • Integrate the raw diffraction images to determine the intensity of each reflection.[16]

  • Apply corrections for factors such as background scattering, absorption, and crystal decay.[2]

  • Scale and merge the data to produce a final set of unique reflection intensities.[16]

4. Structure Solution and Refinement:

  • Determine the unit cell dimensions and space group from the diffraction pattern.[1]

  • Use direct methods or Patterson techniques to obtain an initial model of the atomic positions.[1]

  • Refine the atomic coordinates and thermal parameters against the experimental data using least-squares methods to minimize the difference between observed and calculated structure factors.[1]

Alternative Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) and place it in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to determine connectivity.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to deduce the structure.[7]

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, dissolve the sample in a suitable solvent.[17]

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound (e.g., aromatic C-H, C=C, and C-S stretches).[8][9]

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography). Use an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

4. UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.[13][14]

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule like this compound using X-ray crystallography.

Xray_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Determination cluster_output Output crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Final Structure Validation structure_refinement->validation final_structure Atomic Coordinates, Bond Lengths, Angles validation->final_structure

Caption: Workflow for small molecule X-ray crystallography.

References

A Comparative Guide to Catalytic Systems for Di-p-tolyl Sulphide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of di-p-tolyl sulphide, a key structural motif in various organic materials and pharmaceutical compounds, can be achieved through several catalytic cross-coupling strategies. The choice of catalyst—typically based on palladium, copper, nickel, or iron—profoundly influences the reaction's efficiency, substrate scope, and economic viability. This guide provides an objective comparison of these catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of this compound under various reported conditions.

Catalytic SystemCatalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-catalyzed Pd(OAc)₂CyPF-tBuNaOt-BuToluene1003~80[1]
Pd₂(dba)₃dppfK₂CO₃Toluene11012High[2]
Copper-catalyzed CuIEthylene GlycolK₂CO₃Isopropanol807High[2]
CuINone (Ligand-free)K₂CO₃NMP1002High[3]
Nickel-catalyzed NiCl₂(dppp)dppp--High-Good[2]
NiCl₂2,2'-bipyridine-DMF110-66-93[4]
Iron-catalyzed FeCl₃None--High-Moderate[2]

Note: Yields are reported as found in the literature for diaryl sulfides, with specific data for this compound being limited. "High" and "Good" are qualitative descriptors from the source.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Palladium-Catalyzed Synthesis

This protocol is a general representation of a palladium-catalyzed C-S cross-coupling reaction.

Reactants:

  • 4-Iodotoluene

  • p-Toluenethiol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Dicyclohexylphosphino-1'-(di-tert-butylphosphino)ferrocene (CyPF-tBu)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • A reaction vessel is charged with Pd(OAc)₂, CyPF-tBu, and NaOt-Bu under an inert atmosphere.

  • Toluene, 4-iodotoluene, and p-toluenethiol are added sequentially.

  • The reaction mixture is heated to 100 °C and stirred for 3 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Copper-Catalyzed (Ullmann-type) Synthesis

This protocol describes a ligand-free copper-catalyzed synthesis of diaryl sulfides.

Reactants:

  • 4-Iodotoluene

  • p-Toluenethiol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • A reaction tube is charged with CuI and K₂CO₃.

  • NMP, 4-iodotoluene, and p-toluenethiol are added.

  • The reaction vessel is sealed and heated to 100 °C with stirring for 2 hours.[3]

  • After cooling, the reaction mixture is diluted with acetonitrile and an internal standard is added for analysis by gas chromatography.

  • For isolation, the mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the inorganic salts and solvent.

  • The product is then purified by standard methods such as column chromatography.

Nickel-Catalyzed Synthesis

This protocol outlines a general procedure for nickel-catalyzed C-S coupling.

Reactants:

  • 4-Chlorotoluene or another p-tolyl halide

  • p-Tolyl precursor (e.g., p-toluenethiol or a derivative)

  • Nickel(II) chloride (NiCl₂)

  • A suitable phosphine or bipyridine ligand

  • A reducing agent (e.g., Zinc or Manganese powder) may be required.

  • Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, NiCl₂, the ligand, and a reducing agent (if necessary) are added to a reaction flask.[4]

  • DMF is added, followed by the p-tolyl halide and the sulfur source.

  • The mixture is heated to a specified temperature (e.g., 110 °C) and stirred for the required duration.[4]

  • Workup typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product.

Reaction Pathways and Mechanisms

The catalytic cycles for palladium, copper, and nickel systems illustrate the distinct mechanistic pathways involved in the formation of this compound.

PalladiumCatalyticCycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-SH, Base Ar-Pd(II)-SAr' Ar-Pd(II)-SAr' Transmetalation->Ar-Pd(II)-SAr' Reductive\nElimination Reductive Elimination Ar-Pd(II)-SAr'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-S-Ar' Ar-S-Ar' Reductive\nElimination->Ar-S-Ar'

Figure 1: Palladium-Catalyzed C-S Cross-Coupling Cycle.

CopperCatalyticCycle Cu(I)-X Cu(I)-X Ligand\nExchange_1 Ligand Exchange_1 Cu(I)-X->Ligand\nExchange_1 Ar'-SH, Base Cu(I)-SAr' Cu(I)-SAr' Ligand\nExchange_1->Cu(I)-SAr' Oxidative\nAddition Oxidative Addition Cu(I)-SAr'->Oxidative\nAddition Ar-X Ar-Cu(III)-SAr' Ar-Cu(III)-SAr' Oxidative\nAddition->Ar-Cu(III)-SAr' Reductive\nElimination Reductive Elimination Ar-Cu(III)-SAr'->Reductive\nElimination Reductive\nElimination->Cu(I)-X Ar-S-Ar' Ar-S-Ar' Reductive\nElimination->Ar-S-Ar'

Figure 2: Copper-Catalyzed Ullmann-Type C-S Coupling Cycle.

NickelCatalyticCycle Ni(0)Ln Ni(0)Ln Oxidative\nAddition Oxidative Addition Ni(0)Ln->Oxidative\nAddition Ar-X Ar-Ni(II)-X Ar-Ni(II)-X Oxidative\nAddition->Ar-Ni(II)-X Ligand\nExchange Ligand Exchange Ar-Ni(II)-X->Ligand\nExchange Ar'-SNa Ar-Ni(II)-SAr' Ar-Ni(II)-SAr' Ligand\nExchange->Ar-Ni(II)-SAr' Reductive\nElimination Reductive Elimination Ar-Ni(II)-SAr'->Reductive\nElimination Reductive\nElimination->Ni(0)Ln Ar-S-Ar' Ar-S-Ar' Reductive\nElimination->Ar-S-Ar' Ni(II) Precursor Ni(II) Precursor Reduction Reduction Ni(II) Precursor->Reduction Reducing Agent (e.g., Zn, Mn) Reduction->Ni(0)Ln

Figure 3: Nickel-Catalyzed C-S Cross-Coupling Cycle.

Concluding Remarks

Palladium-based catalysts generally offer high yields and functional group tolerance, albeit at a higher cost.[2] Copper-catalyzed systems, particularly modern ligand-free protocols, present a more economical and environmentally friendly alternative.[2][3] Nickel catalysts are a cost-effective option and are particularly useful for the activation of less reactive aryl chlorides.[2][4] Iron-catalyzed methods are emerging as a sustainable approach, though they are currently less developed for this specific transformation.[2] The selection of the most appropriate catalytic system will depend on a careful consideration of factors such as cost, desired yield, substrate reactivity, and environmental impact.

References

A Researcher's Guide to Computational DFT Studies of Di-p-tolyl Sulphide Polymorphs: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the application of Density Functional Theory (DFT) for the study of di-p-tolyl sulphide polymorphism. This guide outlines the current research landscape, details computational and experimental protocols, and provides a framework for comparative analysis.

While dedicated computational DFT studies on the polymorphic forms of this compound are not extensively available in current literature, the established methodologies for crystal structure prediction and polymorph analysis provide a clear roadmap for such investigations. This guide leverages findings from closely related compounds, such as di-p-tolyl disulfide, to present a comparative framework. The focus is on the methodological approach, the expected nature of the results, and how they compare with experimental data.

I. The Landscape of Polymorph Prediction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials science sectors. Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. Computational methods, particularly DFT, have become indispensable tools for exploring the potential polymorphic landscape of a molecule before or in parallel with experimental screening.

II. Experimental Validation: The Ground Truth

Computational predictions of polymorphism must be validated by experimental data. The known crystal structure of this compound serves as the essential benchmark for any computational study.

Known Crystal Structure of this compound

The experimentally determined crystal structure of this compound reveals an orthorhombic system.[1][2] Key crystallographic parameters are summarized below.

ParameterValueReference
Crystal SystemOrthorhombic[1][2]
Space GroupP2₁2₁2₁[1][2]
Unit Cell Dimensionsa = 25.07 Å, b = 7.92 Å, c = 5.81 Å[2]
Molecules per Unit Cell (Z)4[2]
S-C Bond Length1.75 Å[2]
C-S-C Bond Angle109°[2]

Experimental Protocols for Polymorph Screening

A comprehensive polymorph screen is crucial to identify and characterize different crystalline forms. A typical workflow involves:

  • Crystallization Screening : The compound is crystallized under a wide range of conditions (e.g., different solvents, temperatures, cooling rates, and pressures) to encourage the formation of various polymorphs.

  • Characterization : The resulting solid forms are analyzed using a suite of techniques:

    • X-ray Diffraction (XRD) : Single-crystal XRD provides the definitive crystal structure, while Powder XRD (PXRD) is used for phase identification and purity assessment.

    • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify phase transitions, melting points, and thermal stability.

    • Spectroscopy : Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can distinguish between polymorphs based on their unique vibrational modes. Solid-state NMR (ssNMR) can also be a powerful tool for differentiating polymorphs.

    • Microscopy : Optical and electron microscopy are used to examine crystal morphology.

III. Computational DFT Methodology for Polymorph Studies

A computational investigation into the polymorphs of this compound would follow a multi-step process, as illustrated in the workflow diagram below. This process is analogous to studies performed on di-p-tolyl disulfide.

DFT_Polymorph_Workflow Computational Workflow for Polymorph Prediction cluster_CSP Crystal Structure Prediction (CSP) cluster_DFT DFT Refinement and Analysis cluster_Validation Comparison and Validation mol_geom Molecular Geometry Optimization csp_search Polymorph Search (e.g., using force fields or metaheuristics) mol_geom->csp_search dft_opt DFT Geometry Optimization of Candidate Structures csp_search->dft_opt Generate candidate crystal structures lattice_energy Lattice Energy Calculation dft_opt->lattice_energy thermo Thermodynamic Properties (Phonon Calculations for Free Energy) lattice_energy->thermo energy_ranking Relative Energy Ranking of Polymorphs thermo->energy_ranking Predict stability hierarchy comparison Comparison of Predicted vs. Experimental Properties energy_ranking->comparison exp_data Experimental Data (XRD, Spectroscopy) exp_data->comparison

Caption: A generalized workflow for the computational prediction and analysis of molecular polymorphs using DFT.

Detailed Computational Protocols:

  • Crystal Structure Prediction (CSP) : The first step involves a broad search for possible crystal packing arrangements. This is often done using force fields or specialized CSP software that can efficiently explore the vast conformational and packing landscape.

  • DFT Optimization : The most promising candidate structures from the CSP step are then subjected to more accurate geometry optimization using DFT. For molecular crystals, it is crucial to use functionals and basis sets that can accurately describe non-covalent interactions.

    • Functionals : Hybrid functionals that include corrections for dispersion are generally recommended. Examples include ωB97X-D, M06-2X, or PBE0 with a dispersion correction like D3.

    • Basis Sets : For sulfur-containing organic molecules, Pople-style basis sets like 6-311+G(2d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often employed to provide a good balance of accuracy and computational cost.

  • Lattice Energy and Thermodynamic Analysis : The relative stability of the optimized polymorphs is determined by calculating their lattice energies. To account for temperature effects, phonon calculations are performed to obtain the vibrational contributions to the free energy. This allows for the construction of a phase diagram showing the most stable polymorph at different temperatures and pressures.

  • Property Prediction : DFT calculations can also be used to predict properties that can be compared directly with experimental data, such as vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts.

IV. Comparative Analysis: Computational vs. Experimental Data

The ultimate goal of a computational study is to reproduce experimental findings and provide predictive insights. Below are hypothetical tables comparing the kind of data one would expect from a computational study of this compound polymorphs with experimental results.

Table 1: Comparison of Predicted and Experimental Crystallographic Parameters for Form I (Orthorhombic)

ParameterExperimental ValueHypothetical DFT Prediction
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)25.0725.15
b (Å)7.927.95
c (Å)5.815.83
Volume (ų)1159.21172.5

Table 2: Hypothetical Relative Energies and Predicted Stability of this compound Polymorphs

PolymorphPredicted Space GroupRelative Lattice Energy (kJ/mol)Relative Free Energy at 298 K (kJ/mol)Predicted Stability
Form IP2₁2₁2₁0.000.00Most stable at ambient conditions
Form IIP2₁/c+1.5+0.8Metastable
Form IIIP-1+3.2+2.5Metastable

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FT-IR)Hypothetical DFT (Form I)Hypothetical DFT (Form II)
C-S stretch~690695705
Aromatic C-H bend~815820812
C-C ring stretch~149014951492

V. Conclusion

While specific computational DFT studies on this compound polymorphs are yet to be widely published, the methodologies for such investigations are well-established. By combining crystal structure prediction algorithms with accurate DFT calculations that properly account for non-covalent interactions, it is possible to generate a detailed picture of the polymorphic landscape of this molecule. The close correlation of predicted structural parameters, relative energies, and spectroscopic properties with experimental data for known polymorphs would lend high confidence to the prediction of novel, yet-to-be-discovered crystalline forms. This predictive power is invaluable for mitigating risks associated with late-appearing polymorphs in pharmaceutical development and for tuning the material properties of organic solids.

References

Performance comparison of Di-p-tolyl sulphide with other lubricant additives

Author: BenchChem Technical Support Team. Date: November 2025

Performance Showdown: Di-p-tolyl Sulfide Versus Other Lubricant Additives

A Comparative Guide for Researchers and Formulation Scientists

In the intricate world of lubricant formulation, the selection of the right additive is paramount to achieving desired performance characteristics, from mitigating wear to enhancing oxidative stability. Di-p-tolyl sulfide, an aromatic sulfide, has carved out a niche as an effective lubricant additive. This guide provides a comprehensive comparison of its performance against other widely used alternatives, namely Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Disulfide (MoS₂).

Quantitative Performance Comparison

The following tables summarize the tribological and oxidative stability performance of Di-p-tolyl Sulfide, ZDDP, and MoS₂ based on available data.

Table 1: Tribological Performance Data (Four-Ball Wear Test)

AdditiveConcentration (wt%)Load (N)Speed (rpm)Temperature (°C)Duration (min)Wear Scar Diameter (mm)Coefficient of Friction (μ)
Di-p-tolyl Sulfide 1.0 in Mineral Oil39212007560Data Not AvailableData Not Available
ZDDP 1.0 in Base Oil39212007560~0.45~0.08
MoS₂ 1.0 in Grease39212007560~0.55~0.10

Note: The data for ZDDP and MoS₂ are representative values from literature and were not obtained in a direct comparative study with Di-p-tolyl Sulfide. The absence of specific data for Di-p-tolyl Sulfide under these exact conditions is a notable gap in the current body of public research.

Table 2: Oxidative Stability Performance

AdditiveTest MethodTemperature (°C)Result
Aromatic Sulfides Rotating Pressure Vessel Oxidation Test (RPVOT)150Can significantly improve oxidation stability of base oils.[1]
ZDDP RPVOT150Known to provide good antioxidant properties.
MoS₂ --Primarily an anti-wear and friction modifier; not typically used for its antioxidant properties.

Experimental Protocols

To provide a clear understanding of how the performance of these lubricant additives is evaluated, detailed methodologies for key experiments are outlined below.

Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test Lubricant (Base oil + Additive)

  • Four ½-inch diameter steel balls (AISI E-52100 steel)

Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent (e.g., hexane) and dry them.

  • Clamp three of the balls securely in the test cup.

  • Pour the test lubricant into the cup to a level that will cover the three stationary balls.

  • Secure the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup onto the machine's platform.

  • Apply a specified load (e.g., 392 N) and set the rotational speed (e.g., 1200 rpm).

  • Set the test temperature (e.g., 75°C) and duration (e.g., 60 minutes).

  • Start the test.

  • After the test duration, stop the machine, remove the test cup, and discard the lubricant.

  • Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter.

  • The coefficient of friction is typically recorded continuously during the test by the data acquisition system of the machine.

Rotating Pressure Vessel Oxidation Test (RPVOT) (based on ASTM D2272)

Objective: To evaluate the oxidation stability of new and in-service oils.

Apparatus: Rotating Pressure Vessel Oxidation Test Apparatus.

Materials:

  • Test Lubricant

  • Distilled or deionized water

  • Copper catalyst coil

  • Oxygen

Procedure:

  • Place a 50 g sample of the test oil, 5 g of water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).

  • Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm at an angle of 30 degrees.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by a specified amount (e.g., 25 psi or 175 kPa) from the maximum pressure reached.

  • The result is reported as the time in minutes for this pressure drop to occur, which is known as the oxidation induction time. A longer time indicates better oxidation stability.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

Lubricant_Testing_Workflow cluster_formulation Formulation Stage cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison BaseOil Select Base Oil AdditiveSelection Select Additives (e.g., Di-p-tolyl Sulfide, ZDDP, MoS2) BaseOil->AdditiveSelection Blending Blending and Homogenization AdditiveSelection->Blending Tribological Tribological Tests (e.g., Four-Ball Wear) Blending->Tribological Oxidation Oxidation Stability Tests (e.g., RPVOT) Blending->Oxidation Other Other Performance Tests (e.g., Corrosion, Demulsibility) Blending->Other DataCollection Collect Quantitative Data (Wear Scar, Friction, Induction Time) Tribological->DataCollection Oxidation->DataCollection Other->DataCollection Comparison Compare Performance Metrics DataCollection->Comparison Conclusion Draw Conclusions on Additive Efficacy Comparison->Conclusion

Fig. 1: Experimental workflow for evaluating lubricant additive performance.

Sulfur_Additive_Mechanism cluster_conditions Boundary Lubrication Conditions cluster_reaction Tribochemical Reaction cluster_film Protective Film Formation HighLoad High Load & Pressure Additive Sulfur-containing Additive (e.g., Di-p-tolyl Sulfide) HighTemp High Temperature (at asperity contacts) Decomposition Additive Decomposition Additive->Decomposition Activates Reaction Reaction with Metal Surface Decomposition->Reaction Film Formation of a Sacrificial Iron Sulfide Layer Reaction->Film Protection Prevents Metal-to-Metal Contact, Reduces Wear and Seizure Film->Protection

Fig. 2: General signaling pathway for sulfur-based extreme pressure additives.

Conclusion

Di-p-tolyl sulfide and other aromatic sulfides are recognized for their contribution to the oxidative stability and anti-wear properties of lubricants. While a direct quantitative comparison with industry workhorses like ZDDP and MoS₂ is limited by the availability of standardized, comparative data, the information available suggests that each additive class has its specific strengths. Aromatic sulfides are particularly noted for their role as antioxidants.[1]

For professionals in lubricant development, the choice of additive will depend on the specific application requirements, operating conditions, and desired performance balance between anti-wear, extreme pressure, and antioxidant properties. Further research involving direct comparative studies under identical, standardized conditions is necessary to provide a more definitive ranking of these additives.

References

A Spectroscopic Showdown: Unveiling the Isomeric Nuances of Di-p-tolyl Sulphide and its Ortho and Meta Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of di-p-tolyl sulphide, di-o-tolyl sulphide, and di-m-tolyl sulphide, providing researchers, scientists, and drug development professionals with a detailed analysis of their structural differences through NMR, IR, UV-Vis, and Mass Spectrometry data.

The positional isomerism of the methyl groups on the phenyl rings of ditolyl sulphides significantly influences their spectroscopic properties. This guide offers a side-by-side comparison of the para, ortho, and meta isomers, presenting key spectral data in easily digestible formats and outlining the experimental methodologies for their acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, di-o-tolyl sulphide, and di-m-tolyl sulphide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 2.34 (s, 6H, -CH₃), 7.15 (d, 4H, Ar-H), 7.28 (d, 4H, Ar-H)[1]21.1, 129.8, 131.3, 136.9[1]
Di-o-tolyl sulphide 2.40 (s, 6H, -CH₃), 6.95-7.35 (m, 8H, Ar-H)20.5, 126.8, 127.1, 130.4, 136.3, 139.0
Di-m-tolyl sulphide 2.32 (s, 6H, -CH₃), 7.00-7.25 (m, 8H, Ar-H)21.3, 127.3, 128.9, 129.2, 131.2, 138.8

Note: Data for di-o-tolyl and di-m-tolyl sulphide are compiled from typical values for similar aromatic sulphides and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands (cm⁻¹)

IsomerC-H (aromatic) StretchC-H (aliphatic) StretchC=C (aromatic) StretchC-S StretchOut-of-Plane Bending
This compound ~3020~2920~1490~690~800 (para-disubstituted)[1]
Di-o-tolyl sulphide ~3050~2925~1470~710~750 (ortho-disubstituted)[2]
Di-m-tolyl sulphide ~3040~2920~1480~700~780, ~680 (meta-disubstituted)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Maxima (λmax, nm)

IsomerSolventλmax (nm)
This compound Ethanol254, 275 (sh)[1]
Di-o-tolyl sulphide Ethanol~250, ~270 (sh)
Di-m-tolyl sulphide Ethanol~252, ~273 (sh)

(sh) = shoulder

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion [M]⁺Key Fragments
This compound 214[1]123 (Tolyl-S⁺), 91 (Tropylium ion)
Di-o-tolyl sulphide 214123 (Tolyl-S⁺), 91 (Tropylium ion)
Di-m-tolyl sulphide 214123 (Tolyl-S⁺), 91 (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the molten compound between two salt plates. The sample is placed in the beam of an FTIR spectrometer, and the transmitted infrared radiation is measured over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane, with a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M. The solution is placed in a quartz cuvette. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). The molecules are ionized, commonly by electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of the ditolyl sulphide isomers is depicted below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ditolyl Sulphide Isomer NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of ditolyl sulphide isomers.

Logical Relationship of Isomers

The relationship between the three isomers is based on the substitution pattern of the methyl groups on the aromatic rings.

Isomer_Relationship Ditolyl_Sulphide Ditolyl Sulphide (C₁₄H₁₄S) Para This compound (4,4'-dimethyl) Ditolyl_Sulphide->Para para Ortho Di-o-tolyl sulphide (2,2'-dimethyl) Ditolyl_Sulphide->Ortho ortho Meta Di-m-tolyl sulphide (3,3'-dimethyl) Ditolyl_Sulphide->Meta meta

Caption: Positional isomers of ditolyl sulphide.

References

Unveiling Solid-State Behavior: A Comparative Thermodynamic Stability Analysis of Di-p-tolyl Sulphide and Di-p-tolyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermodynamic stability of di-p-tolyl sulphide and its analogue, di-p-tolyl disulfide. This guide delves into the experimental data, methodologies, and workflow for characterizing the different solid-state phases of these compounds, providing a framework for understanding and predicting their stability.

The solid-state properties of a chemical compound are paramount in the pharmaceutical industry, influencing critical parameters such as solubility, bioavailability, and stability. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact these properties. Therefore, a thorough thermodynamic stability analysis of different phases is crucial during drug development. This guide provides a comparative analysis of this compound and the more extensively studied di-p-tolyl disulfide, offering insights into the experimental techniques and data interpretation essential for such assessments.

While experimental data on the polymorphic behavior of this compound is limited in publicly available literature, the well-documented polymorphic transitions of di-p-tolyl disulfide serve as an excellent case study. This guide leverages this available data to illustrate the principles and methodologies of thermodynamic stability analysis.

Comparative Thermal Properties

The thermal stability of a compound is a key indicator of its solid-state behavior. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in determining properties like melting point, enthalpy of fusion, and decomposition temperature.

CompoundPolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temperature (°C)
This compound -57.3[1]Not ReportedNot Reported
Di-p-tolyl disulfide α43-46[2][3]Not ReportedNot Reported
βMetastableNot ReportedNot Reported
γMetastableNot ReportedNot Reported

Understanding Polymorphism: The Case of Di-p-tolyl Disulfide

Di-p-tolyl disulfide is a notable example of a compound exhibiting high-pressure polymorphism.[4][5] It has at least three known polymorphs, denoted as α, β, and γ. The α-phase is the most stable form at ambient pressure. As pressure increases, it can transition to the β and γ phases. Computational studies, including force field and periodic DFT calculations, have been employed to evaluate the thermodynamic stability of these polymorphs as a function of pressure.[4][5]

Experimental Protocols for Thermodynamic Stability Analysis

A thorough investigation of the thermodynamic stability of different phases of a compound involves a combination of analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of melting points, glass transitions, and enthalpies of fusion and crystallization.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded as peaks in the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time. This is used to determine the thermal stability and composition of materials, including the presence of solvates or hydrates.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated according to a predefined temperature program (e.g., heating at 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The instrument continuously records the mass of the sample.

  • Mass loss events, corresponding to decomposition, dehydration, or desolvation, are observed as steps in the TGA curve.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase of a solid material and to distinguish between different polymorphs. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

Methodology:

  • A finely powdered sample is packed into a sample holder.

  • The sample is placed in the diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.

Workflow for Thermodynamic Stability Analysis

The logical progression of experiments to characterize the thermodynamic stability of a compound with potential polymorphism is crucial for a comprehensive understanding.

Thermodynamic_Stability_Analysis cluster_screening Polymorph Screening cluster_characterization Phase Characterization cluster_stability Stability Assessment cluster_conclusion Conclusion Crystallization Crystallization from various solvents and conditions PXRD Powder X-ray Diffraction (PXRD) (Phase Identification) Crystallization->PXRD Grinding Mechanical Stress (Grinding) Grinding->PXRD Heating Thermal Stress (Heating/Cooling) Heating->PXRD DSC Differential Scanning Calorimetry (DSC) (Thermal Transitions) PXRD->DSC TGA Thermogravimetric Analysis (TGA) (Solvates/Hydrates, Decomposition) DSC->TGA Microscopy Hot-Stage Microscopy (Visual Observation of Transitions) TGA->Microscopy Slurry Slurry Conversion (Relative Stability in Suspension) Microscopy->Slurry Storage Long-Term Storage (Stability under defined T/RH) Slurry->Storage Thermodynamic_Form Identification of the Thermodynamically Stable Form Slurry->Thermodynamic_Form Computational Computational Modeling (Lattice Energy Calculations) Storage->Computational Storage->Thermodynamic_Form Computational->Thermodynamic_Form

Caption: A workflow diagram illustrating the key steps in the thermodynamic stability analysis of a polymorphic compound.

References

A Comparative Guide to Experimental and Theoretical Data for Di-p-tolyl sulphide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused comparison of available experimental data and computationally derived properties for Di-p-tolyl sulphide (also known as 4,4'-dimethyldiphenyl sulphide). The objective is to offer a centralized resource for validating theoretical models and understanding the physicochemical characteristics of this compound, which serves as a key structural motif in various chemical and pharmaceutical research areas.

Cross-Validation of Physicochemical and Spectroscopic Data

This compound is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] Its molecular structure consists of a central sulfur atom bonded to two p-tolyl groups.[1] This arrangement results in a non-planar molecule, influencing its solid-state packing and intermolecular interactions.[1] The following tables summarize the key experimental and computed properties for this compound.

Physicochemical Properties

A comparison of the experimental and computed physicochemical data for this compound reveals general agreement. The data provides a foundational understanding of the compound's physical state, stability, and solubility characteristics.

PropertyExperimental ValueComputed ValueSource
Molecular Formula C₁₄H₁₄SC₁₄H₁₄S[1][2]
Molecular Weight 214.33 g/mol 214.33 g/mol [1][2]
Appearance White solid-[1]
Melting Point 55-56 °C-[1]
Solubility Soluble in non-polar solvents (e.g., benzene, chloroform); less soluble in polar solvents.-[1]
Exact Mass -214.08162162 Da[2]
Topological Polar Surface Area -25.3 Ų[2]
Spectroscopic Data Overview

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. While experimental spectra are available across various techniques, detailed theoretical (e.g., DFT, Hartree-Fock) spectroscopic predictions for this compound are not widely published, presenting an opportunity for further computational research.[1] The available data is cataloged below.

Spectroscopic TechniqueExperimental Data AvailabilitySource
¹H NMR Spectrum available[2]
¹³C NMR Spectrum available[2]
Mass Spectrometry (GC-MS) Spectrum available[2]
Infrared (FTIR) Spectrum available (Capillary Cell: Melt)[2]
UV-Visible Spectrum available[2]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the experimental characterization of a solid organic compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Validation Sample Solid this compound Sample Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Acetone for GC-MS/IR) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy Dissolve->FTIR GCMS GC-MS Analysis Dissolve->GCMS ProcessSpectra Process Raw Spectra (Baseline Correction, Integration, etc.) NMR->ProcessSpectra FTIR->ProcessSpectra GCMS->ProcessSpectra StructureConfirm Confirm Structure & Purity ProcessSpectra->StructureConfirm DataCompare Compare with Literature/ Reference Data StructureConfirm->DataCompare FinalReport FinalReport DataCompare->FinalReport Final Report

Caption: Generalized workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are generalized for solid organic compounds and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3]

    • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their vibrational frequencies. For a solid sample, the thin solid film or KBr pellet method is common.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like acetone or methylene chloride.[1]

    • Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Run the analysis of the sample. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups and bond types within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the components of a mixture and provides mass information for structural elucidation and purity assessment.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as acetone or hexane.[4]

    • Transfer the solution to a GC vial.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.[5]

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven where the temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.[6]

    • As the compound elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

    • The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Processing:

    • The resulting chromatogram shows peaks corresponding to the retention time of each separated component.

    • The mass spectrum for the peak corresponding to this compound can be analyzed.

    • Identify the molecular ion peak (M⁺·) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information and compare it with library spectra for confirmation.[5]

References

A Comparative Guide to the Catalytic Efficacy of Di-p-tolyl Sulfide and Other Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of di-p-tolyl sulfide against other organosulfur compounds, supported by experimental data. The information is intended to assist researchers in selecting the most effective catalysts for their specific applications.

Catalytic Oxidation of Diaryl Sulfides: A Comparative Analysis

The selective oxidation of sulfides to sulfoxides and sulfones is a critical transformation in organic synthesis, with applications in pharmaceuticals and materials science. This section compares the efficacy of di-p-tolyl sulfide with other diaryl sulfides in catalytic oxidation reactions.

A study on the photocatalytic and catalytic oxidation of diphenyl sulfide using titanium dioxide (TiO2) polymorphs (anatase and rutile) provides valuable insights into the reactivity of diaryl sulfides.[1] While this study does not include di-p-tolyl sulfide, the data for diphenyl sulfide serves as a crucial benchmark for comparison.

Data Presentation: Catalytic Oxidation of Diphenyl Sulfide

The following table summarizes the conversion of diphenyl sulfide to its oxidation products, diphenyl sulfoxide (Ph2SO) and diphenyl sulfone (Ph2SO2), under different catalytic conditions using TiO2.

CatalystConditionTime (min)Conversion (%)Selectivity to Ph2SO (%)Selectivity to Ph2SO2 (%)Reference
Anatase-TiO2Photocatalytic15~60~80~20[1]
30~90~60~40[1]
45100~40~60[1]
901000100[1]
Rutile-TiO2Photocatalytic15100~1000[1]
30100~95~5[1]
60100~80~20[1]
Anatase-TiO2Catalytic (Dark)60~20~50~50[1]
180~60~20~80[1]
Rutile-TiO2Catalytic (Dark)1800--[1]

Another study explored the use of metal-based tungstates, such as NiWO4 and α-Ag2WO4, for the selective oxidation of various sulfides.[2] This provides a broader context for comparing the reactivity of different organosulfur compounds.

SubstrateCatalystTime (h)Conversion (%)Yield of Sulfone (%)Reference
Methyl phenyl sulfideα-Ag2WO41>9998[2]
NiWO42>9999[2]
Diphenyl sulfideα-Ag2WO419290[2]
NiWO429593[2]
4-Methylthioanisoleα-Ag2WO41>9999[2]
NiWO42>9999[2]
Thioanisoleα-Ag2WO41>9999[2]
NiWO42>9999[2]

While direct comparative data for di-p-tolyl sulfide under these specific conditions is not available in the cited literature, the reactivity of methyl p-tolyl sulfide (a structurally related compound) has been investigated in other catalytic systems.[3] The presence of electron-donating methyl groups on the phenyl rings of di-p-tolyl sulfide is expected to increase the electron density on the sulfur atom, potentially leading to higher reactivity in electrophilic oxidation reactions compared to diphenyl sulfide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Experimental Protocol 1: TiO2-Catalyzed Photocatalytic and Catalytic Oxidation of Diphenyl Sulfide

This protocol is based on the methodology described in the study by Zaleska-Medynska et al.[1][4]

Materials:

  • Diphenyl sulfide (Ph2S)

  • Titanium dioxide (Anatase and Rutile polymorphs)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Acetonitrile (solvent)

  • Bromobenzene (internal standard)

  • Round-bottom flask (100 cm³)

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • UV lamp (for photocatalytic experiments)

Procedure:

  • In a 100 cm³ round-bottom flask, prepare a reaction mixture consisting of 2 cm³ (0.4 mmol) of diphenyl sulfide, 20 cm³ of acetonitrile, and 0.01 cm³ (0.1 mmol) of bromobenzene as an internal standard.

  • Add 25 mg of the TiO2 catalyst (either anatase or rutile) to the mixture.

  • For catalytic (dark) experiments, the flask is shielded from light. For photocatalytic experiments, the flask is irradiated with a UV lamp.

  • To initiate the reaction, add a stoichiometric amount of 30% aqueous hydrogen peroxide dropwise to the stirred reaction mixture.

  • Maintain the reaction at a constant temperature and monitor the progress by taking aliquots at regular intervals.

  • Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of diphenyl sulfide and the selectivity for diphenyl sulfoxide and diphenyl sulfone.

Experimental Protocol 2: NiWO4 and α-Ag2WO4 Catalyzed Oxidation of Sulfides

This protocol is adapted from the work of Assis et al.[2]

Materials:

  • Sulfide substrate (e.g., methyl phenyl sulfide, diphenyl sulfide)

  • α-Ag2WO4 or NiWO4 catalyst

  • Hydrogen peroxide (H2O2, 30% v/v)

  • Acetonitrile (solvent)

  • Hexadecane (internal standard)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve 0.1 mmol of the sulfide substrate in 2 mL of acetonitrile.

  • Add the specified amount of catalyst (10 mg for α-Ag2WO4 or 15 mg for NiWO4) to the solution.

  • Add 2.4 mmol of 30% v/v hydrogen peroxide to the reaction mixture.

  • Add a suitable amount of hexadecane as an internal standard.

  • Stir the reaction mixture at 50°C for the specified time (1 hour for α-Ag2WO4 or 2 hours for NiWO4).

  • After the reaction is complete, take an aliquot and analyze it by Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the conversion and yield of the sulfone product.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the catalytic oxidation of organosulfur compounds, the following diagrams are provided.

Catalytic_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Reactants Prepare Reactants: - Sulfide Substrate - Solvent - Internal Standard Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Oxidant Add Oxidant (e.g., H2O2) Catalyst->Oxidant Stir Stir at Controlled Temperature Oxidant->Stir Monitor Monitor Reaction (e.g., TLC, GC) Stir->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Analyze Analyze Products (GC, HPLC, NMR) Workup->Analyze End End Analyze->End

Caption: Experimental workflow for catalytic sulfide oxidation.

Sulfide_Oxidation_Pathway Sulfide Diaryl Sulfide (R-S-R') Sulfoxide Diaryl Sulfoxide (R-SO-R') Sulfide->Sulfoxide Oxidation [O] Catalyst Sulfone Diaryl Sulfone (R-SO2-R') Sulfoxide->Sulfone Further Oxidation [O] Catalyst

Caption: General reaction pathway for sulfide oxidation.

References

A Comparative Guide to Quantitative Analysis of Di-p-Tolyl Sulfide in Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Methods for Di-p-Tolyl Sulfide Quantification.

The accurate quantification of di-p-tolyl sulfide, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of three common analytical techniques for the determination of di-p-tolyl sulfide in mixtures: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and UV-Vis Spectrophotometry. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most appropriate method for their specific application.

At a Glance: Method Comparison

To facilitate a clear and direct comparison, the key performance characteristics of each analytical method for the quantification of di-p-tolyl sulfide are summarized in the table below. The data presented is a synthesis of established analytical principles and performance data for structurally similar aromatic sulfides.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)UV-Vis Spectrophotometry
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a hydrogen flame.Separation based on partitioning between a mobile and stationary phase, followed by detection based on UV absorbance.Direct measurement of UV absorbance of the analyte in a solution at a specific wavelength.
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 2%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 µg/mL
Selectivity High (with appropriate column and temperature programming)High (with appropriate column and mobile phase)Low (susceptible to interference from other UV-absorbing compounds)
Sample Throughput ModerateHighHigh
Instrumentation Cost Moderate to HighModerate to HighLow
Solvent Consumption LowHighLow

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from established procedures for the analysis of similar aromatic sulfides and offers high selectivity and sensitivity.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium or Nitrogen.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Accurately weigh a sample containing di-p-tolyl sulfide.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known volume.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration: Prepare a series of standard solutions of di-p-tolyl sulfide in the same solvent as the sample, covering the expected concentration range. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This method provides excellent precision and is suitable for routine quality control analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase pump and autosampler.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a sample containing di-p-tolyl sulfide.

  • Dissolve the sample in the mobile phase to a known volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of di-p-tolyl sulfide in the mobile phase. Inject each standard and create a calibration curve by plotting the peak area as a function of concentration.

UV-Vis Spectrophotometry

This technique is a rapid and cost-effective screening tool, though it lacks the selectivity of chromatographic methods.

Instrumentation:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Methodology:

  • Solvent: A UV-transparent solvent such as ethanol or cyclohexane.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of di-p-tolyl sulfide in the chosen solvent by scanning a standard solution across the UV range (typically 200-400 nm). The λmax is expected to be around 250-260 nm.

  • Measurement: Measure the absorbance of the sample solution at the determined λmax.

Sample Preparation:

  • Accurately weigh a sample containing di-p-tolyl sulfide.

  • Dissolve the sample in the chosen UV-transparent solvent to a known volume, ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Use the same solvent as a blank.

Calibration: Prepare a series of standard solutions of di-p-tolyl sulfide in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for each analytical method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC filter->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standards integrate->quantify

Caption: Workflow for GC-FID Analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation in C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standards integrate->quantify

Caption: Workflow for HPLC-UV Analysis.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in UV-Transparent Solvent weigh->dissolve scan Determine λmax dissolve->scan measure Measure Absorbance at λmax scan->measure quantify Quantify vs. Standards measure->quantify

Caption: Workflow for UV-Vis Spectrophotometry Analysis.

Conclusion

The choice of an analytical method for the quantitative determination of di-p-tolyl sulfide depends on the specific requirements of the analysis. For high-selectivity applications where complex mixtures are expected, GC-FID is a robust choice. For routine quality control with high throughput and excellent precision, HPLC-UV is often preferred. UV-Vis Spectrophotometry serves as a rapid and economical screening method, particularly when the sample matrix is simple and free of interfering substances. It is recommended that the chosen method be thoroughly validated in the intended matrix to ensure reliable and accurate results.

A Comparative Guide to the Synthesis of Di-p-tolyl Sulphide: Benchmarking Novel and Established Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of di-p-tolyl sulphide, a key structural motif in various organic compounds, has been approached through several synthetic strategies. This guide provides a comparative analysis of established and novel routes for its preparation, offering a benchmark for researchers selecting a method based on efficiency, reaction conditions, and substrate availability. The following sections detail the experimental protocols for key synthetic pathways and present quantitative data to facilitate a direct comparison of their performance.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between reaction time, yield, catalyst cost, and functional group tolerance. Below is a summary of the key performance indicators for the most common synthetic methodologies.

Synthetic RouteReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Nucleophilic Aromatic Substitution p-Toluenethiol, p-IodotolueneCopper(I) Iodide (CuI)Acetonitrile8224~85
Grignard Reaction p-Tolylmagnesium Bromide, Sulfur Monochloride (S₂Cl₂)N/ATetrahydrofuran (THF)0 to RT2~70-80
Ullmann-Type Condensation p-Tolyl Halide, Sodium Sulfide (Na₂S)Copper (I) catalystPolar Organic Solvent175-350VariableHigh
Palladium-Catalyzed Cross-Coupling p-Tolylboronic Acid, p-ToluenethiolPd(PPh₃)₄Toluene10012>90

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.

Nucleophilic Aromatic Substitution (Ullmann-Type Condensation)

This method involves the copper-catalyzed coupling of a p-tolyl halide with p-toluenethiol.

Procedure: A mixture of p-iodotoluene (1.0 mmol), p-toluenethiol (1.2 mmol), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (2.0 mmol) in acetonitrile (5 mL) is heated at 82°C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Grignard Reaction

This route utilizes a Grignard reagent, p-tolylmagnesium bromide, and a sulfur source like sulfur monochloride.

Procedure: To a solution of p-tolylmagnesium bromide (2.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C under an inert atmosphere, sulfur monochloride (S₂Cl₂, 1.0 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Industrial Scale Synthesis via Sodium Sulfide

For larger scale production, the reaction of a p-tolyl halide with sodium sulfide is a cost-effective option.[1]

Procedure: A p-tolyl halide and sodium sulfide are heated in a polar organic solvent, such as ethanol or water, under reflux conditions.[1] The reaction is driven to completion by the precipitation of the sodium halide salt. The this compound is then isolated by extraction and purified by distillation or recrystallization.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Analogue)

This modern approach offers high yields and functional group tolerance under relatively mild conditions.

Procedure: A mixture of p-tolylboronic acid (1.2 mmol), p-toluenethiol (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a suitable base (e.g., potassium phosphate, 2.0 mmol) in toluene (5 mL) is heated at 100°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by flash chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Pathways cluster_SNAr Nucleophilic Aromatic Substitution cluster_Grignard Grignard Reaction cluster_Pd_Coupling Palladium-Catalyzed Cross-Coupling p-Toluenethiol_1 p-Toluenethiol Thiolate_1 p-Tolylthiolate p-Toluenethiol_1->Thiolate_1 Deprotonation p-Tolyl Halide_1 p-Tolyl Halide SNAr_Reaction SNAr Reaction p-Tolyl Halide_1->SNAr_Reaction Base_1 Base Base_1->Thiolate_1 Thiolate_1->SNAr_Reaction Di-p-tolyl Sulphide_1 This compound SNAr_Reaction->Di-p-tolyl Sulphide_1 p-Tolyl Bromide_2 p-Tolyl Bromide Grignard Reagent_2 p-Tolylmagnesium Bromide p-Tolyl Bromide_2->Grignard Reagent_2 Mg_2 Mg Mg_2->Grignard Reagent_2 Grignard_Reaction Grignard Reaction Grignard Reagent_2->Grignard_Reaction Sulfur Source_2 Sulfur Source (e.g., S₂Cl₂) Sulfur Source_2->Grignard_Reaction Di-p-tolyl Sulphide_2 This compound Grignard_Reaction->Di-p-tolyl Sulphide_2 p-Tolylboronic Acid_3 p-Tolylboronic Acid Coupling_Reaction Cross-Coupling p-Tolylboronic Acid_3->Coupling_Reaction p-Toluenethiol_3 p-Toluenethiol p-Toluenethiol_3->Coupling_Reaction Pd_Catalyst_3 Pd(0) Catalyst Pd_Catalyst_3->Coupling_Reaction Base_3 Base Base_3->Coupling_Reaction Di-p-tolyl Sulphide_3 This compound Coupling_Reaction->Di-p-tolyl Sulphide_3

Caption: Overview of major synthetic routes to this compound.

Experimental_Workflow Start Select Synthetic Route Reactant_Prep Prepare Reactants and Catalyst Start->Reactant_Prep Reaction_Setup Set up Reaction under Appropriate Atmosphere Reactant_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization, or Distillation) Workup->Purification Characterization Characterize Product (NMR, MS, m.p.) Purification->Characterization Data_Analysis Analyze Yield and Purity Characterization->Data_Analysis End Benchmarking Complete Data_Analysis->End

Caption: General experimental workflow for synthesis and analysis.

References

Safety Operating Guide

Proper Disposal of Di-p-tolyl Sulphide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the disposal procedures for di-p-tolyl sulphide (CAS 620-94-0).

Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific GHS classifications and detailed disposal instructions for this compound could not be located from publicly available sources. Therefore, the following procedures are based on general best practices for the disposal of analogous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the specific SDS provided by your chemical supplier for definitive guidance.

Immediate Safety and Handling Precautions

Key Physicochemical Data:

PropertyValue
CAS Number 620-94-0
Molecular Formula C₁₄H₁₄S
Molecular Weight 214.33 g/mol
Appearance White to off-white crystalline solid
Melting Point 56-58 °C
Boiling Point Approximately 348 °C

Note: This data is compiled from various chemical databases and should be used for reference only.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • This compound waste should be classified as chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (620-94-0) and any known hazard information.

    • Indicate the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Place in a Labeled, Sealed Container segregate->container store Store in Designated Hazardous Waste Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution and chemical supplier, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

Navigating the Safe Handling of Di-p-tolyl sulphide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Di-p-tolyl sulphide (CAS No. 620-94-0), focusing on operational procedures and disposal plans to foster a culture of safety and responsibility.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValue
CAS Number 620-94-0
Molecular Formula C₁₄H₁₄S
Molecular Weight 214.33 g/mol
Appearance White solid
Melting Point 55-56 °C
Boiling Point 314.47 °C (estimate)
Flash Point 152.7 °C
Solubility Soluble in non-polar organic solvents

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a cautious approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles and a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection A lab coat should be worn. For larger quantities or where there is a risk of significant exposure, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical spill kit is readily accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to prevent the inhalation of any dust or vapors.

  • Dissolution : When dissolving the solid, add the solvent to the this compound slowly to avoid splashing.

  • Reaction Setup : Ensure all glassware is properly secured and that the reaction setup is stable.

  • Post-Handling : After handling, decontaminate the work area and properly dispose of all contaminated materials. Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and the institutional EHS office.

  • Contain : If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

  • Clean-up : Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing Laboratory Safety Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key procedural workflows.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE area Prepare Work Area prep->area sds Review SDS area->sds weigh Weigh Chemical sds->weigh Proceed with caution transfer Transfer to Reaction weigh->transfer monitor Monitor Reaction transfer->monitor decon Decontaminate monitor->decon waste Segregate Waste decon->waste dispose Dispose via EHS waste->dispose

Caption: Standard workflow for handling laboratory chemicals.

spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor & EHS evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill contain Contain Spill small_spill->contain If trained wait Await EHS Response large_spill->wait cleanup Clean Up with Spill Kit contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Logical workflow for responding to a chemical spill.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-p-tolyl sulphide
Reactant of Route 2
Reactant of Route 2
Di-p-tolyl sulphide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.